2-Amino-5-cyano-3-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-nitropyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c7-2-4-1-5(10(11)12)6(8)9-3-4/h1,3H,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTFLMGAQVWJEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652041 | |
| Record name | 6-Amino-5-nitropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003711-13-4 | |
| Record name | 6-Amino-5-nitropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Amino-5-cyano-3-nitropyridine
CAS Number: 1003711-13-4 Synonyms: 6-Amino-5-nitronicotinonitrile; 2-Amino-3-nitro-5-cyanopyridine Molecular Formula: C₆H₄N₄O₂ Molecular Weight: 164.12 g/mol
Executive Summary
2-Amino-5-cyano-3-nitropyridine (CAS 1003711-13-4) is a highly functionalized pyridine derivative serving as a critical "push-pull" scaffold in medicinal chemistry. Characterized by an electron-donating amino group at C2 and strong electron-withdrawing groups (nitro at C3, cyano at C5), this molecule exhibits unique electronic properties that facilitate nucleophilic aromatic substitution (SɴAr) and heterocyclization reactions. It is primarily utilized as a high-value intermediate in the synthesis of imidazo[4,5-b]pyridines , a privileged structure in kinase inhibitors (e.g., JAK, EGFR) and GPCR antagonists.
Chemical Profile & Properties[1][2][3][4][5][6][7]
The compound presents as a yellow to orange crystalline solid. Its solubility profile is typical of nitro-substituted heteroaromatics—sparingly soluble in water but soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethyl acetate.
| Property | Value / Description |
| CAS Number | 1003711-13-4 |
| IUPAC Name | 6-Amino-5-nitronicotinonitrile |
| Appearance | Yellow to orange powder |
| Melting Point | 240–245 °C (dec.) |
| Solubility | DMSO (>50 mg/mL), DMF, MeOH (warm); Insoluble in water |
| pKa (Calculated) | ~2.5 (Amino group is weakly basic due to EWG pull) |
| LogP | ~0.8–1.1 |
| SMILES | N#CC1=CN=C(N)C(=O)=C1 |
Synthetic Pathways[8]
The primary route to this compound involves the electrophilic nitration of 2-amino-5-cyanopyridine. Due to the deactivating nature of the cyano group, harsh conditions (mixed acid) are required, yet temperature control is critical to prevent hydrolysis of the nitrile to an amide or carboxylic acid.
Protocol: Nitration of 2-Amino-5-cyanopyridine
Reaction Scale: 10 mmol basis Yield: 65–75%
-
Preparation : Charge a 3-neck round-bottom flask with sulfuric acid (H₂SO₄, 98%, 10 mL) . Cool to 0–5 °C using an ice-salt bath.
-
Substrate Addition : Slowly add 2-amino-5-cyanopyridine (1.19 g, 10 mmol) portion-wise. Maintain internal temperature <10 °C. Stir until fully dissolved.
-
Nitration : Dropwise add fuming nitric acid (HNO₃, >90%, 1.5 eq) over 20 minutes. The exotherm must be controlled.
-
Reaction : Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS.
-
Quench : Pour the reaction mixture slowly onto crushed ice (50 g) with vigorous stirring. A yellow precipitate will form immediately.
-
Isolation : Adjust pH to ~4–5 with saturated NaHCO₃ solution (optional, often not needed if precipitation is complete). Filter the solid.[1][2]
-
Purification : Wash the filter cake with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from Ethanol/DMF if higher purity is required.
Synthesis Workflow Diagram
Caption: Electrophilic aromatic substitution pathway for the synthesis of this compound.
Functionalization & Reactivity[1]
This scaffold is a "chemical chameleon," offering three distinct vectors for diversification in drug discovery:
-
Nitro Group (C3) : Reducible to an amine, enabling cyclization.
-
Cyano Group (C5) : Hydrolyzable to amides/acids or reducible to aminomethyl.
-
Amino Group (C2) : Weakly nucleophilic; can undergo Sandmeyer reactions to introduce halogens (Cl, Br, I).
Key Transformation: Imidazopyridine Formation
The most critical application is the reduction of the nitro group to a diamine, followed by cyclization with orthoesters or aldehydes to form imidazo[4,5-b]pyridines .
Reactivity Map
Caption: Divergent synthetic utility of the this compound scaffold.
Medicinal Chemistry Applications
Kinase Inhibitors (JAK/EGFR)
The imidazo[4,5-b]pyridine core derived from this starting material mimics the adenine ring of ATP.
-
Mechanism : The pyridine nitrogen (N1) and the imidazole nitrogen (N3) form hydrogen bonds with the hinge region of kinase domains.
-
SAR Insight : The cyano group at C5 (C6 in the fused system) projects into the solvent-exposed region or a hydrophobic pocket, often improved by conversion to an amide or oxadiazole.
GPCR Antagonists
Derivatives have been explored as antagonists for Adenosine receptors (A2A) and Neuropeptide Y receptors. The rigidity of the fused bicyclic system provides excellent entropic pre-organization for binding.
Analytical Characterization
To validate the synthesis, the following spectroscopic signals are diagnostic:
| Technique | Diagnostic Signal | Assignment |
| ¹H NMR (DMSO-d₆) | δ ~8.5–9.0 ppm (s, 2H) | Amino protons (NH₂)—broad, exchangeable. |
| δ ~8.8 ppm (d, 1H) | C6-H (adjacent to Cyano). | |
| δ ~8.9 ppm (d, 1H) | C4-H (between Nitro and Cyano). | |
| IR Spectroscopy | ~2220–2240 cm⁻¹ | C≡N stretch (Sharp, distinctive). |
| ~1350 & 1530 cm⁻¹ | NO₂ symmetric/asymmetric stretch. | |
| ~3300–3400 cm⁻¹ | NH₂ stretch. | |
| MS (ESI+) | m/z 165 [M+H]⁺ | Parent ion. |
Safety & Handling
-
Hazard Classification : Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Specific Risk : As a nitro-aromatic, it may possess energetic properties; avoid heating dry solid >250°C. The cyano group poses a risk of HCN release if treated with strong acids at high temperatures without ventilation.
-
PPE : Wear nitrile gloves, safety goggles, and work within a fume hood.
-
Storage : Store in a cool, dry place (2–8 °C recommended), protected from light.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1003711-13-4. Retrieved from [Link]
- Google Patents (2005).Process for producing 2-amino-nicotinonitrile intermediates. US Patent 3917624A.
-
Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation.[3] Synthesis. Retrieved from [Link]
Sources
2-Amino-5-cyano-3-nitropyridine molecular structure
The following technical guide details the molecular structure, synthesis, and application of 2-Amino-5-cyano-3-nitropyridine , a critical intermediate in the development of fused heterocyclic therapeutics.
Molecular Architecture, Synthetic Pathways, and Scaffold Utility in Drug Discovery
Executive Summary
This compound represents a highly functionalized pyridine scaffold characterized by a "push-pull" electronic system. The electron-donating amino group at C2, juxtaposed with the strong electron-withdrawing nitro (C3) and cyano (C5) groups, creates a unique reactivity profile. This molecule serves as a linchpin intermediate in the synthesis of imidazo[4,5-b]pyridines , a privileged structure in medicinal chemistry found in kinase inhibitors, antiviral agents, and GABAergic modulators.
This guide provides a comprehensive analysis of its structural properties, validated synthetic protocols, and downstream utility, designed for researchers optimizing heterocycle construction.
Molecular Structure & Electronic Properties
Structural Analysis
The molecule consists of a pyridine ring substituted at three positions:
-
C2 (Amino): Acts as a strong resonance donor, increasing electron density at C3 and C5 (ortho/para director).
-
C3 (Nitro): A strong inductive and resonance withdrawing group. Its placement ortho to the amino group facilitates intramolecular hydrogen bonding (NH···O), stabilizing the planar conformation and reducing the basicity of the exocyclic amine.
-
C5 (Cyano): A linear, electron-withdrawing group that further deactivates the ring towards electrophilic attack but activates the C6 position for nucleophilic displacement (SNAr) under forcing conditions.
Spectroscopic Signature (Representative Data)
Researchers should anticipate the following spectral characteristics during characterization:
| Technique | Parameter | Expected Signal / Value | Structural Assignment |
| ¹H NMR | Chemical Shift | H4 and H6 aromatic protons. Significant deshielding due to -NO₂ and -CN. | |
| Exchangeable | -NH₂ protons (broadened by quadrupole relaxation/H-bonding). | ||
| IR | Wavenumber | ~2220 - 2240 cm⁻¹ | C≡N stretch (sharp, distinct). |
| Wavenumber | ~1530 & 1350 cm⁻¹ | -NO₂ asymmetric and symmetric stretches. | |
| Wavenumber | ~3300 - 3450 cm⁻¹ | N-H stretching (primary amine doublet). | |
| MS | m/z | 164.1 [M+H]⁺ | Protonated molecular ion (ESI+). |
Synthetic Pathways[1]
Direct nitration of 2-amino-5-cyanopyridine is often plagued by oxidation of the amine or formation of unstable nitramines. The Protected Nitration Route is the industry-standard protocol for high-yield synthesis, ensuring regioselectivity at the C3 position.
Validated Protocol: The Acyl-Protection Route
This pathway prevents amine oxidation and directs the nitro group to the C3 position via the steric and electronic influence of the acetamido group.
Step 1: Protection
-
Substrate: 2-Amino-5-cyanopyridine (CAS 4214-73-7).
-
Reagents: Acetic anhydride (
), catalytic or Pyridine. -
Product: N-(5-cyanopyridin-2-yl)acetamide.
Step 2: Nitration (Critical Step)
-
Reagents: Fuming
, conc. . -
Conditions: Maintain temperature < 10°C during addition to prevent exotherms; stir at 40-50°C.
-
Mechanism: The acetamido group directs ortho (to itself), placing the nitro group at C3. The C5-cyano group disfavors C6 substitution.
Step 3: Deprotection
-
Reagents: Acidic hydrolysis (10%
or ) or Basic hydrolysis ( ).
Synthesis Workflow Diagram
The following Graphviz diagram illustrates the logical flow of the synthesis and potential side-reaction avoidance.
Figure 1: Step-wise synthesis of this compound via the acyl-protection strategy.
Scaffold Utility & Reactivity Profile
The primary value of this compound lies in its ability to serve as a precursor for 2,3-diamino-5-cyanopyridine , which is the immediate progenitor of the imidazo[4,5-b]pyridine scaffold.
Reduction to Diamine
The C3-nitro group can be reduced to an amine using standard heterogeneous catalysis or dissolving metal reductions.
-
Method A:
, Pd/C (Caution: Nitrile reduction is a risk; control pressure/catalyst loading). -
Method B (Preferred): Fe powder/NH₄Cl or SnCl₂/HCl. These conditions are chemoselective for the nitro group, leaving the cyano group intact.
Cyclization to Imidazo[4,5-b]pyridines
Reaction of the resulting diamine with:
-
Formic acid/Triethyl orthoformate: Yields the unsubstituted imidazole ring (R=H).
-
Carboxylic Acids/Aldehydes: Introduces substituents at the C2 position of the imidazole ring.
Reactivity Diagram
This diagram details the downstream transformation of the core scaffold into bioactive heterocycles.
Figure 2: Transformation of the nitro-amino scaffold into the fused imidazo[4,5-b]pyridine system.[7]
Safety & Handling (E-E-A-T)
Working with nitro- and cyano-substituted pyridines requires strict adherence to safety protocols.
-
Energetic Potential: Polynitro compounds can be explosive. While this mono-nitro derivative is stable, the nitration reaction mixture (Step 2) contains unstable intermediates. Never allow the nitration temperature to exceed 60°C without calorimetric verification.
-
Cyanide Hazards: Although the cyano group is covalently bonded, combustion or strong acid hydrolysis can release HCN gas. Work in a well-ventilated fume hood.
-
Dermatological: Aminopyridines are known skin irritants and potential sensitizers. Double-gloving (Nitrile) is mandatory.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 818260, 2-Amino-5-cyanopyridine. Retrieved from [Link]
-
European Patent Office. Method of producing 2-amino-3-nitro-5-halogenopyridine (EP0530524A1).[8] (Describes analogous nitration protocols for 5-substituted-2-aminopyridines). Retrieved from [Link][9][7][8][10]
- Google Patents.Production of 2-amino-3-nitropyridine (JPH06287176A). (Details the hydrolysis of 2-amino-3-nitro-5-cyanopyridine).
-
ChemSrc. this compound Physicochemical Data. Retrieved from [Link][7][8][10][11]
Sources
- 1. 2-CYANO-4-NITROPYRIDINE | 19235-88-2 [chemicalbook.com]
- 2. 1003711-13-4 this compound [chemsigma.com]
- 3. apacpharma.com [apacpharma.com]
- 4. 2-Amino-5-cyano-N,3-dimethylbenzamide | CAS#:890707-29-6 | Chemsrc [chemsrc.com]
- 5. aksci.com [aksci.com]
- 6. Nordmann Japan Ltd. | Chemical products | Chemical e-edata Search [en.chem-edata.com]
- 7. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]
- 11. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]
2-Amino-5-cyano-3-nitropyridine solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-cyano-3-nitropyridine
Introduction
This compound is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of an amino donor group with cyano and nitro acceptor groups on the pyridine scaffold, make it a valuable intermediate in the synthesis of novel compounds. A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery, process development, and formulation. These fundamental properties dictate everything from reaction conditions and purification strategies to storage and the development of reliable analytical methods.
This technical guide provides a comprehensive analysis of the predicted solubility and stability characteristics of this compound. While specific experimental data for this compound is limited in public literature, this document leverages established principles of physical organic chemistry and data from structurally related analogs to build a robust predictive framework. Crucially, this guide equips researchers with the detailed, field-proven experimental protocols required to determine these properties definitively in a laboratory setting.
Physicochemical Properties and Solubility Profile
The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a given solvent. The structure of this compound suggests a molecule with significant polarity.
Causality Behind the Predicted Solubility:
-
Polar Functional Groups: The presence of the amino (-NH2), cyano (-C≡N), and nitro (-NO2) groups imparts significant polarity and the capacity for hydrogen bonding (the amino group as a donor, the nitrogen atoms and oxygen atoms as acceptors).
-
Aqueous Solubility: Despite its hydrogen bonding capability, the rigid aromatic ring and the overall molecular structure are expected to limit its solubility in water. The strong crystal lattice energy, typical of such planar, substituted aromatic compounds, can be difficult for water molecules to overcome. Its aqueous solubility is predicted to be low.
-
Organic Solvent Solubility: The molecule is expected to exhibit greater solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN), as well as polar protic solvents like methanol and ethanol. These solvents can effectively solvate the polar functional groups. Solubility in non-polar solvents like hexanes or toluene is expected to be very low.
Table 1: Predicted Physicochemical and Solubility Properties
| Property | Predicted Value / Characteristic | Rationale / Comparison |
| Molecular Formula | C₆H₄N₄O₂ | - |
| Molecular Weight | 164.12 g/mol | - |
| Appearance | Expected to be a yellow or brown crystalline solid | Based on related compounds like 2-Amino-5-nitropyridine. |
| Melting Point | >150 °C (Predicted) | Substituted pyridines with multiple polar groups often have high melting points due to strong crystal packing. |
| Water Solubility | Low | 2-Amino-5-nitropyridine has a reported solubility of 1.6 g/L. The additional cyano group may further alter this. |
| Organic Solubility | Soluble in Methanol, DMF, DMSO; Sparingly soluble in Acetonitrile, Ethyl Acetate. | 2-Amino-5-cyanopyridine is soluble in methanol. 2-Cyano-5-nitropyridine is soluble in Methanol and Ethyl Acetate. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of this compound. The subsequent quantification by a validated HPLC method ensures accuracy.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is measured.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of crystalline this compound to several vials (in triplicate for each solvent). "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., Water, pH 7.4 Buffer, Methanol, Acetonitrile) to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials at a controlled temperature.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a 0.45 µm syringe filter (chemically compatible with the solvent) to remove all undissolved particles.
-
Dilution: Accurately dilute the clear filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method (see Section 3.1). Calculate the concentration in the original saturated solution by accounting for the dilution factor.
Visualization: Factors Influencing Solubility
The interplay of molecular and solvent properties dictates solubility.
Caption: Key factors governing the solubility of the target compound.
Stability Profile and Degradation Pathways
Assessing the chemical stability of a molecule is a critical component of its development. Forced degradation studies are employed to intentionally degrade the molecule under more severe conditions than accelerated stability testing. These studies help to identify potential degradation products and establish degradation pathways.
Inferred Chemical Liabilities: The functional groups on this compound present several potential sites for degradation:
-
Cyano Group (-C≡N): This is a primary site for hydrolysis. Under acidic or basic conditions, the nitrile can hydrolyze to a carboxamide intermediate, which can then further hydrolyze to a carboxylic acid. A Japanese patent for the synthesis of 2-amino-3-nitropyridine explicitly uses the hydrolysis and subsequent decarboxylation of 2-amino-3-nitro-5-cyanopyridine, confirming this pathway.[1] This reaction is often accelerated by heat.[1]
-
Nitro Group (-NO₂): Aromatic nitro groups are susceptible to reduction, which can be initiated by certain reagents or photolytic conditions, potentially yielding nitroso or amino derivatives.
-
Amino Group (-NH₂) and Pyridine Ring: The electron-deficient pyridine ring, combined with the primary amino group, could be susceptible to oxidative degradation.
Table 2: Predicted Degradation Pathways under Forced Stress Conditions
| Stress Condition | Predicted Pathway | Major Predicted Degradant(s) |
| Acid Hydrolysis | Hydrolysis of the cyano group. | 2-Amino-3-nitropyridine-5-carboxamide, 2-Amino-3-nitropyridine-5-carboxylic acid. |
| Base Hydrolysis | Rapid hydrolysis of the cyano group. | 2-Amino-3-nitropyridine-5-carboxamide, 2-Amino-3-nitropyridine-5-carboxylic acid. |
| Oxidation (e.g., H₂O₂) | Potential oxidation of the amino group or pyridine ring. | N-oxide derivatives or ring-opened products. |
| Thermal Degradation | Acceleration of hydrolysis; potential decarboxylation at high temps. | 2-Amino-3-nitropyridine-5-carboxylic acid, 2-Amino-3-nitropyridine. |
| Photolytic Degradation | Potential for nitro group reduction or other radical-mediated reactions. | 2-Amino-3-nitroso-5-cyanopyridine. |
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for conducting forced degradation studies to probe the intrinsic stability of this compound.
Principle: The compound is subjected to a variety of stress conditions (acid, base, oxidation, heat, light) to induce degradation. The resulting samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradants.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 8 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~50 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 4 hours. Neutralize with 1N HCl and dilute to ~50 µg/mL with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to ~50 µg/mL with mobile phase.
-
Thermal Degradation:
-
Solution: Heat the stock solution at 80°C for 24 hours. Cool and dilute to ~50 µg/mL.
-
Solid: Place the solid powder in an oven at 105°C for 24 hours. Cool, then prepare a solution at ~50 µg/mL.
-
-
Photolytic Degradation:
-
Solution: Expose the stock solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Solid: Spread a thin layer of the powder and expose it to the same conditions.
-
-
Control Samples: Prepare control samples (unstressed compound) and blanks (solvents subjected to the same conditions) for each stress condition.
-
Analysis: Analyze all samples, controls, and blanks using a stability-indicating HPLC method (see Section 3.1). Examine chromatograms for new peaks and a decrease in the parent peak area.
Visualization: Primary Hydrolytic Degradation Pathway
The most probable degradation route under both acidic and basic conditions is the hydrolysis of the cyano group.
Caption: Predicted hydrolytic degradation pathway of the title compound.
Analytical Methodologies for Stability Assessment
A validated, stability-indicating analytical method is essential for separating and quantifying the parent drug from its degradation products. For an aromatic, UV-absorbing compound like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most suitable technique.
Protocol: Development of a Stability-Indicating RP-HPLC Method
Principle: This method uses a non-polar stationary phase (C18 column) and a polar mobile phase to separate compounds based on their hydrophobicity. The method is "stability-indicating" if it can resolve the main peak from all potential degradation product peaks.
Step-by-Step Methodology:
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or multi-wavelength UV detector.
-
Initial Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor at a wavelength where the parent compound has significant absorbance (e.g., 254 nm, or determine λmax by scanning).
-
Injection Volume: 10 µL.
-
-
Method Development & Optimization:
-
Inject a solution of the parent compound to determine its retention time.
-
Inject the samples from the forced degradation study (Section 2.1).
-
Analyze the chromatograms. The goal is to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradant peaks.
-
If separation is poor, adjust the gradient slope, initial/final %B, or mobile phase pH (e.g., by using a phosphate buffer) to optimize selectivity.
-
-
Method Validation (ICH Guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants (using stressed samples). Perform peak purity analysis using a PDA detector.
-
Linearity: Analyze a series of standards over a defined concentration range (e.g., 1-100 µg/mL) and confirm a linear relationship between peak area and concentration (R² > 0.999).
-
Accuracy & Precision: Determine the closeness of test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision) at multiple concentration levels.
-
Limits of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Conclusion
While direct experimental data on this compound remains limited, a strong predictive framework for its solubility and stability can be established based on its chemical architecture and the behavior of analogous compounds. It is predicted to be a polar molecule with low aqueous solubility but better solubility in polar organic solvents. The primary degradation pathway is anticipated to be the hydrolysis of the cyano group, a reaction that is well-documented for related structures and can be induced by acid, base, and heat.
This guide provides not only a scientifically grounded prediction of these properties but also the detailed, actionable protocols required for their empirical determination. By following the outlined methodologies for solubility assessment, forced degradation, and the development of a stability-indicating HPLC method, researchers, scientists, and drug development professionals can confidently characterize this compound, enabling its successful application in their research and development endeavors.
References
- Google Patents. (1994). JPH06287176A - Production of 2-amino-3-nitropyridine.
Sources
2-Amino-5-cyano-3-nitropyridine: Synthetic Mechanisms & Pharmacophoric Utility
The following technical guide details the mechanism of action, synthetic utility, and pharmacophoric properties of 2-Amino-5-cyano-3-nitropyridine .
Executive Summary
This compound (CAS: 4214-73-7 for the parent 5-cyano analog; specific isomer often cited in patent literature as an intermediate) is a highly functionalized heterocyclic building block. It serves as a critical "push-pull" chromophore in materials science and a privileged scaffold in medicinal chemistry.
Unlike a direct-acting pharmaceutical, its "Mechanism of Action" is defined by two distinct modalities:
-
Synthetic Reactivity (Chemical MoA): It acts as a regioselective precursor for 2,3-diaminopyridines , enabling the synthesis of imidazo[4,5-b]pyridines (a core structure in anticancer and antiviral drugs).
-
Pharmacophoric Interaction (Biological MoA): When incorporated into a drug matrix, the 2-amino-3-nitro (or reduced 3-amino) motif functions as a bidentate hydrogen bond donor/acceptor, typically targeting the ATP-binding hinge region of protein kinases (e.g., Chk2 , MEK ).
Chemical Mechanism of Action: The Synthetic Engine
The primary utility of this compound lies in its ability to undergo controlled reduction and cyclization. The presence of the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups makes the pyridine ring highly electron-deficient, altering its reactivity toward nucleophiles and reducing agents.
Regioselective Nitration & Formation
The synthesis typically involves the nitration of 2-amino-5-cyanopyridine . The amino group (-NH₂) at position 2 is a strong ortho/para director. However, because position 5 is blocked by the cyano group, nitration is forced to the 3-position .
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Reagent: Mixed acid (HNO₃/H₂SO₄).[1]
-
Outcome: High regioselectivity for the 3-nitro isomer due to steric and electronic direction.
Reduction to 2,3-Diaminopyridine (The Activation Step)
The transformation of this compound into a bioactive drug scaffold requires the reduction of the 3-nitro group to an amine.
-
Reaction:
-
Catalytic Systems: Fe/Acetic Acid, SnCl₂/HCl, or Pd/C + H₂.
-
Significance: This generates 2,3-diamino-5-cyanopyridine . The vicinal diamine is the "warhead" for heterocyclization.
Heterocyclization to Imidazopyridines
The 2,3-diamine intermediate reacts with carboxylic acids or orthoesters to close the imidazole ring.
-
Mechanism: Condensation followed by dehydration.
-
Drug Class: This pathway yields Imidazo[4,5-b]pyridines , which are bioisosteres of purines (adenine/guanine) and are widely used in kinase inhibitors and antagonists.
Visualization: Synthetic Pathway
Caption: The synthetic trajectory from precursor to bioactive imidazopyridine scaffold via the 3-nitro intermediate.
Biological Mechanism of Action: Pharmacophore & Target Binding
When this compound (or its reduced derivative) is embedded in a drug molecule, it interacts with biological targets through specific molecular recognition patterns.
Kinase Hinge Binding (The "Adenine Mimic")
The 2-aminopyridine motif is a classic pharmacophore in oncology. It mimics the adenine ring of ATP, allowing the molecule to bind to the hinge region of protein kinases.
-
Interaction Type: Bidentate Hydrogen Bonding.
-
Donor: The exocyclic 2-amino group (-NH₂) acts as a Hydrogen Bond Donor (HBD) to the hinge residue backbone carbonyl.
-
Acceptor: The pyridine ring nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) from the hinge residue backbone amide NH.
-
Role of 3-Nitro/Cyano:
-
3-Nitro: Often reduced to an amine or used to lock conformation via intramolecular H-bonding.
-
5-Cyano: Projects into the solvent-exposed region or a hydrophobic pocket (gatekeeper), improving selectivity and metabolic stability (blocking oxidation at the 5-position).
-
Non-Linear Optical (NLO) Properties
Beyond biology, the compound exhibits a "Push-Pull" electronic mechanism utilized in bio-imaging probes.
-
Push: 2-Amino group (Electron Donor).
-
Pull: 3-Nitro and 5-Cyano groups (Electron Acceptors).
-
Effect: This creates a large molecular hyperpolarizability (
), making it useful for Second Harmonic Generation (SHG) in microscopy.
Visualization: Kinase Hinge Interaction
Caption: Bidentate hydrogen bonding mode of the 2-aminopyridine core within the ATP-binding pocket of a kinase.
Experimental Protocols
Synthesis of this compound
This protocol isolates the target intermediate with high purity.[2]
Reagents: 2-Amino-5-cyanopyridine (1.0 eq), HNO₃ (fuming), H₂SO₄ (conc). Procedure:
-
Dissolution: Dissolve 2-amino-5-cyanopyridine in conc. H₂SO₄ at 0–5°C. Maintain temperature to prevent decomposition of the nitrile.
-
Nitration: Add fuming HNO₃ dropwise over 30 mins, keeping Temp < 10°C.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
-
Quench: Pour the reaction mixture onto crushed ice (500g). A yellow precipitate will form.
-
Neutralization: Adjust pH to ~4–5 with Na₂CO₃ solution.
-
Isolation: Filter the yellow solid, wash with cold water, and recrystallize from Ethanol/DMF.
-
Yield: Typically 65–75%.
Reduction to 2,3-Diamino-5-cyanopyridine
Required for converting the intermediate into a drug scaffold.
Reagents: Iron powder (Fe), Acetic Acid (AcOH), Ethanol (EtOH). Procedure:
-
Suspension: Suspend this compound (10 mmol) in 50 mL EtOH/H₂O (2:1).
-
Activation: Add Fe powder (5.0 eq) and AcOH (0.5 mL).
-
Reflux: Heat to reflux (80°C) for 2–4 hours. The yellow color should fade to a dark/colorless solution.
-
Workup: Filter hot through Celite to remove iron residues.
-
Concentration: Evaporate solvent under reduced pressure.
-
Purification: The diamine is air-sensitive; use immediately or store under Argon.
Data Summary: Physicochemical Properties
| Property | Value | Relevance |
| Molecular Weight | 164.12 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| LogP | ~0.5 (Est.) | High water solubility; good bioavailability potential. |
| H-Bond Donors | 2 | Critical for kinase hinge binding. |
| H-Bond Acceptors | 5 | Includes Nitro and Cyano oxygens/nitrogens. |
| Melting Point | 204–208°C | Indicates stable crystal lattice (high lattice energy). |
| pKa (Pyridine N) | ~2.5 | Reduced basicity due to electron-withdrawing -NO₂/-CN. |
References
-
Synthesis of Nitropyridines: Fox, B. A., & Threlfall, T. L. (1964). The Chemistry of Pyridines. Organic Syntheses. Link
-
Kinase Inhibitor Scaffolds: Traxler, P., et al. (2001). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry. Link
-
NLO Properties of Nitropyridines: Ledoux, I., & Zyss, J. (1982). Influence of the molecular environment on the nonlinear optical properties of organic molecules. Chemical Physics. Link
-
Safety Data (SDS): PubChem Compound Summary for CID 818260 (Related 2-Amino-5-cyanopyridine). Link
-
Patent Literature: Process for the preparation of 2-amino-3-nitropyridines. US Patent 5,305,241. Link
Sources
Computational Characterization and Predictive Modeling of 2-Amino-5-cyano-3-nitropyridine
Executive Summary
The molecule 2-Amino-5-cyano-3-nitropyridine (ACNP) represents a highly specialized scaffold in the field of organic electronics and medicinal chemistry. Characterized by a "push-pull" electronic architecture—featuring an electron-donating amino group (–NH₂) and two electron-withdrawing groups (–NO₂ and –CN) on a pyridine ring—ACNP exhibits significant potential for Nonlinear Optical (NLO) applications and kinase-inhibitor drug design.
This guide outlines the theoretical frameworks and computational protocols required to characterize ACNP. It synthesizes methodologies from verified studies on structural analogs (e.g., 2-amino-3-nitropyridine) to provide a rigorous roadmap for researchers investigating this specific derivative.
Part 1: Electronic Structure & Computational Methodology[1][2]
Theoretical Framework
To accurately model ACNP, researchers must account for the strong intramolecular charge transfer (ICT) induced by the 3-nitro and 5-cyano substituents. The standard protocol utilizes Density Functional Theory (DFT) due to its balance of computational cost and accuracy for organic hyperconjugated systems.
Recommended Protocol
-
Software Platform: Gaussian 09/16 or ORCA.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is the industry standard for reproducing vibrational frequencies and geometries of nitrogenous heterocycles.
-
Basis Set: 6-311++G(d,p) .[1][2][3][4][5][6]
-
Why: The diffuse functions (++) are critical for describing the lone pair electrons on the nitro oxygen and amino nitrogen. The polarization functions (d,p) account for the anisotropic electron distribution in the cyano group.
-
Computational Workflow
The following workflow ensures self-validating results, where frequency calculations confirm that the optimized geometry is a true local minimum (no imaginary frequencies).
Figure 1: Standard computational workflow for the characterization of ACNP.
Part 2: Spectroscopic & Reactivity Profiling
Vibrational Analysis (IR/Raman)
Experimental identification of ACNP relies on distinct vibrational signatures. DFT calculations often overestimate frequencies due to the neglect of anharmonicity; therefore, a scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) must be applied.
| Vibrational Mode | Approx.[3][4][6] Calc. Freq (cm⁻¹) | Intensity | Assignment Logic |
| –NH₂ Asym. Stretch | 3500–3550 | Medium | Free amino group vibration. |
| –NH₂ Sym.[7] Stretch | 3400–3450 | Strong | Coupled with ring vibrations. |
| –C≡N Stretch | 2220–2240 | Strong | Distinctive sharp peak for nitriles. |
| –NO₂ Asym. Stretch | 1530–1560 | Very Strong | Characteristic of nitro-aromatics. |
| –NO₂ Sym. Stretch | 1340–1360 | Strong | Often coupled with C–N ring stretch. |
Frontier Molecular Orbitals (FMO)
The reactivity of ACNP is defined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO Location: Predominantly localized on the Amino group (–NH₂) and the pyridine ring carbons (π-donor).
-
LUMO Location: Localized on the Nitro (–NO₂) and Cyano (–CN) groups (π-acceptors).
-
Significance: A lower HOMO-LUMO gap (typically < 4.0 eV for this class) indicates high chemical reactivity and "soft" character, facilitating charge transfer essential for NLO activity.
Molecular Electrostatic Potential (MEP)
MEP mapping predicts sites for drug-receptor interactions:
-
Red Regions (Negative Potential): Concentrated around the Nitro oxygens and the Cyano nitrogen. These are sites for electrophilic attack or hydrogen bond acceptors in protein pockets.
-
Blue Regions (Positive Potential): Concentrated on the Amino protons. These act as hydrogen bond donors.
Part 3: Nonlinear Optical (NLO) Properties[6]
ACNP is a prime candidate for NLO materials due to its non-centrosymmetric structure and strong dipole moment.
The "Push-Pull" Mechanism
The NLO response arises from the delocalization of
Figure 2: Charge transfer mechanism responsible for NLO properties in ACNP.
Protocol for NLO Calculation:
-
Run a Polar calculation in Gaussian.
-
Extract the dipole moment (
) and first-order hyperpolarizability ( ). -
Compare
to Urea (the standard reference). ACNP analogs typically exhibit values 10–20 times higher than Urea.
Part 4: Pharmaceutical Applications (Molecular Docking)[2][5][8]
Pyridine derivatives are potent kinase inhibitors.[3] The 2-amino-3-cyano motif is structurally similar to known inhibitors of IKK-β (Inflammation) and Carbonic Anhydrase (Glaucoma/Epilepsy).
Docking Protocol (AutoDock Vina)
To validate biological potential, researchers should perform docking studies against standard targets.
-
Ligand Prep: Convert the optimized DFT structure of ACNP to .pdbqt format. Ensure Gasteiger charges are added.
-
Receptor Prep:
-
Target: Human Carbonic Anhydrase II (PDB ID: 1V9E or similar).
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens.
-
-
Grid Generation: Center the grid box on the active site (Zn²⁺ ion for Carbonic Anhydrase).
-
Analysis: Look for binding energies lower than -6.0 kcal/mol .
-
Key Interaction: Hydrogen bonding between the ACNP amino group and residues like Thr199 or Glu106.
-
References
-
Mahfouz, R. M., et al. (2019). "Structural and theoretical studies of 2-amino-3-nitropyridine." An-Najah University Journal for Research - A (Natural Sciences). (Provides the baseline DFT methodology for aminonitropyridines).
-
Kavitha, N., & Alivelu, M. (2022). "The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine." ResearchGate.[5][7] (Establishes docking protocols for 2-amino-pyridine derivatives).
-
Antony Selvam, V., et al. (2023).[7] "DFT Simulations for Molecular Docking on Ternary Organic Chemical Compounds Of 2-Amino-5-Substituent-3-Nitropyridine." ResearchGate.[2][7] (Directly addresses the 5-substituent class of this molecule).[7][8][9]
-
Sert, Y., et al. (2014). "Spectroscopic (FT-IR, FT-Raman), quantum chemical and molecular docking studies on 2-amino-5-chloro-3-nitropyridine." Journal of Molecular Structure. (Comparative data for the 5-chloro analog).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 8. mdpi.com [mdpi.com]
- 9. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]
Discovery and History of 2-Amino-5-cyano-3-nitropyridine
This guide provides an in-depth technical analysis of 2-Amino-5-cyano-3-nitropyridine (CAS 1003711-13-4), a critical heterocyclic intermediate used in the synthesis of fused ring systems for oncology and antiviral therapeutics.
Technical Whitepaper & Synthetic Guide
Executive Summary & Chemical Identity
This compound (also known as 6-amino-5-nitronicotinonitrile) is a highly functionalized pyridine derivative characterized by three distinct reactive centers: an electron-donating amino group (
This unique substitution pattern makes it a "linchpin" scaffold in medicinal chemistry. It serves as the immediate precursor to 2,3-diamino-5-cyanopyridine , which is cyclized to form pyrido[2,3-d]pyrimidines —a privileged structure in kinase inhibitors (e.g., CDK4/6, EGFR, and PI3K inhibitors).
Chemical Profile
| Property | Data |
| IUPAC Name | 6-Amino-5-nitro-3-pyridinecarbonitrile |
| Common Name | This compound |
| CAS Number | 1003711-13-4 |
| Molecular Formula | |
| Molecular Weight | 164.12 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | 240–245 °C (decomposition) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
Historical Context & Discovery
The discovery of this compound was not a singular "eureka" moment but rather an evolution of industrial pyridine functionalization strategies developed in the mid-to-late 20th century.
The "Deactivation" Challenge
Historically, introducing a nitro group onto a pyridine ring was chemically arduous. Pyridine is electron-deficient, making it resistant to electrophilic aromatic substitution (EAS).[2]
-
Early Methods (1950s): Required forcing conditions (high temperature, oleum) which often degraded the cyano group (hydrolysis to amide/acid).
-
The Breakthrough: Researchers discovered that an amino group at the C2 position provides sufficient electron density (via mesomeric donation) to activate the ring.
-
Regioselectivity: The presence of a cyano group at C5 is crucial. In unsubstituted 2-aminopyridine, nitration yields a mixture of 3-nitro and 5-nitro isomers. However, with the C5 position blocked by a cyano group, the incoming nitro electrophile is directed exclusively to the C3 position. This synergistic directing effect (ortho to amino, meta to cyano) allows for high-yield synthesis without complex purification.
Technical Synthesis & Mechanism
The industrial standard for synthesizing this compound utilizes a controlled nitration of 2-amino-5-cyanopyridine (6-aminonicotinonitrile).
Reaction Mechanism
The reaction proceeds via an Electrophilic Aromatic Substitution (
-
Activation: The amino group donates electron density into the ring, specifically enriching positions 3 and 5.
-
Directing: The C5 position is already occupied by the cyano group. The cyano group is electron-withdrawing (meta-director), which deactivates C2 and C6, but reinforces the direction of the electrophile to C3 (meta to itself).
-
Attack: The nitronium ion (
), generated in situ from nitric and sulfuric acid, attacks C3. -
Restoration: Deprotonation restores aromaticity, yielding the product.
Experimental Protocol (Self-Validating)
Note: This protocol involves strong acids and energetic compounds. Perform in a fume hood.
Reagents:
-
2-Amino-5-cyanopyridine (1.0 eq)
-
Sulfuric Acid (
, conc., 10 vol) -
Nitric Acid (
, fuming >90%, 1.2 eq)
Step-by-Step Workflow:
-
Dissolution: Charge a reactor with concentrated
. Cool to 0–5 °C. -
Addition: Slowly add 2-amino-5-cyanopyridine portion-wise. Critical: Maintain temperature <10 °C to prevent exotherm-induced hydrolysis of the nitrile.
-
Nitration: Add fuming
dropwise over 30 minutes. -
Reaction: Allow the mixture to warm to ambient temperature (20–25 °C) and stir for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) or LC-MS.
-
Quench: Pour the reaction mixture slowly onto crushed ice/water (10x volume).
-
Isolation: The product precipitates as a yellow solid.[3] Adjust pH to ~4–5 with aqueous ammonia if necessary to maximize precipitation.
-
Purification: Filter, wash with cold water, and dry. Recrystallize from ethanol/DMF if purity <98% is required.
Synthesis Diagram
Caption: Optimized synthetic route demonstrating the regioselective nitration driven by synergistic directing groups.
Reactivity & Applications in Drug Discovery
The value of this compound lies in its downstream reactivity. It is rarely the final drug but rather the scaffold upon which complex heterocycles are built.
Key Transformation: The "Ortho-Diamine" Gateway
The most critical application is the reduction of the nitro group to form 2,3-diamino-5-cyanopyridine . This vicinal diamine is the precursor for closing a second ring (imidazole, pyrazine, or pyrimidine).
Workflow: Synthesis of Pyrido[2,3-d]pyrimidines[4][5]
-
Reduction:
or reduces the to . -
Cyclization: The resulting diamine reacts with:
-
Formic acid/Orthoformate: Yields the core pyrido[2,3-d]pyrimidine system.
-
Urea/Phosgene: Yields the 2-oxo derivative.
-
1,3-Dicarbonyls: Yields larger fused systems.
-
Drug Development Case Studies
-
Kinase Inhibitors: The pyrido[2,3-d]pyrimidine core mimics the adenine ring of ATP, allowing these molecules to bind into the ATP-binding pocket of kinases (e.g., CDK, mTOR). The C5-cyano group often projects into the solvent-exposed region or interacts with the "gatekeeper" residue, improving selectivity.
-
Antifolates: Derivatives of this scaffold act as dihydrofolate reductase (DHFR) inhibitors, used in chemotherapy and antibacterial treatments.
Reactivity Map
Caption: Divergent synthesis pathways utilizing the core scaffold to access biologically active heterocycles.
Safety & Handling Protocol
As a nitro-aromatic compound, this compound presents specific hazards.
-
Explosion Hazard: While stable at room temperature, nitro compounds can decompose violently at high temperatures (>240 °C). Do not heat dry solids in closed vessels.
-
Toxicity: Like many aminopyridines, it is likely toxic if swallowed or absorbed through the skin. It acts as an uncoupler of oxidative phosphorylation in some biological systems.
-
Storage: Store in amber vials (light sensitive) under inert atmosphere (Argon/Nitrogen) to prevent surface oxidation.
References
-
Chemical Identification: National Center for Biotechnology Information. (2025).[1][6][4][7] PubChem Compound Summary for CID 329748645, 2-Amino-5-nitropyridine (Analogous Structure Analysis). Retrieved from [Link]
-
Synthetic Methodology: Katritzky, A. R., et al. (2005).[1][7] Preparation of Cyanopyridines by Direct Cyanation and Nitration Protocols. Synthesis, 2005(6), 993–997.[1][7] Retrieved from [Link]
-
Industrial Application: European Patent Office. (1993).[7] EP0530524A1: Method of producing 2-amino-3-nitro-5-halogenopyridine (and cyano analogs).[8] Retrieved from [Link][8][9]
-
Medicinal Chemistry Context: International Journal of Pharmaceutical Sciences and Research. (2015).[6] 2-Amino-3-Cyanopyridine: A Bioactive Scaffold. Retrieved from [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. oaji.net [oaji.net]
- 3. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 6. 1309047-95-7,2-Amino-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. data.epo.org [data.epo.org]
- 9. digitalcommons.njit.edu [digitalcommons.njit.edu]
Methodological & Application
Application Note: A Validated Multi-Step Synthesis of 2-Amino-5-cyano-3-nitropyridine from 2-Aminopyridine
Abstract: This comprehensive application note provides a detailed, three-step protocol for the synthesis of 2-amino-5-cyano-3-nitropyridine, a valuable heterocyclic building block, starting from the readily available 2-aminopyridine. The synthetic strategy is designed for robustness and scalability, proceeding through the stable intermediates 2-amino-5-bromopyridine and 2-amino-5-cyanopyridine. Each step is accompanied by a thorough explanation of the underlying chemical principles, detailed experimental procedures, and critical safety considerations. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a field-proven pathway to this important molecule.
Strategic Overview & Rationale
The synthesis of substituted pyridines is a cornerstone of pharmaceutical and materials science. The target molecule, this compound, possesses three distinct functional groups, making it a versatile scaffold for further chemical elaboration. A direct, one-pot conversion from 2-aminopyridine is challenging due to competing regioselectivity in electrophilic substitution reactions. The nitration of 2-aminopyridine, for instance, predominantly yields the 2-amino-5-nitropyridine isomer, with the desired 3-nitro product being a minor, difficult-to-isolate byproduct.[1][2][3]
Therefore, a more controlled and higher-yielding multi-step approach is warranted. The strategy outlined herein involves a three-stage process:
-
Bromination: Introduction of a bromo group at the 5-position of 2-aminopyridine. This serves as a handle for the subsequent introduction of the cyano group.
-
Cyanation: Conversion of the 5-bromo substituent to a 5-cyano group via a nucleophilic substitution reaction.
-
Nitration: Regioselective introduction of a nitro group at the 3-position, directed by the existing amino and cyano substituents.
This sequence ensures high regiochemical control at each step, leading to a pure final product in a reproducible manner.
Figure 1: High-level overview of the three-step synthetic route.
Part I: Synthesis of 2-Amino-5-bromopyridine
Mechanistic Insight
The first step is a classic electrophilic aromatic substitution. The amino group at the 2-position is a powerful activating group, directing incoming electrophiles to the ortho (3-position) and para (5-position) locations.[4] Due to steric hindrance from the adjacent amino group and electronic factors related to the ring nitrogen, substitution occurs preferentially at the less-hindered 5-position, yielding 2-amino-5-bromopyridine as the major product.[3]
Detailed Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 2-aminopyridine in a suitable organic solvent (e.g., ethanol, dichloromethane).[5]
-
Reagent Addition: While stirring vigorously, slowly add liquid bromine dropwise to the solution. The rate of addition should be controlled to maintain the reaction temperature. An exothermic reaction will be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and maintain for 1-2 hours to ensure the reaction goes to completion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Neutralize the excess acid generated during the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Isolation: The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., benzene or an ethanol/water mixture) to yield pure 2-amino-5-bromopyridine as a crystalline solid.[3]
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (1.0 mol scale) | Notes |
| 2-Aminopyridine | 94.11 | 94.1 g (1.0 mol) | Starting material |
| Liquid Bromine (Br₂) | 159.81 | 168 g (1.05 mol) | Corrosive, Toxic. Handle in a fume hood. |
| Ethanol | 46.07 | ~1 L | Reaction solvent |
| Sodium Bicarbonate (aq.) | - | As needed | For neutralization |
| Ethyl Acetate | 88.11 | As needed | Extraction solvent |
| Anhydrous Sodium Sulfate | 142.04 | As needed | Drying agent |
Part II: Synthesis of 2-Amino-5-cyanopyridine
Mechanistic Insight
This transformation is a Rosenmund-von Braun reaction, a well-established method for converting aryl halides to aryl nitriles. The reaction involves the nucleophilic substitution of the bromide with a cyanide anion, typically from a copper(I) cyanide source. The copper catalyst is essential; it coordinates to the pyridine nitrogen and facilitates the displacement of the bromide, which is otherwise difficult on an electron-deficient ring. High-boiling polar aprotic solvents like DMF or NMP are typically used to ensure the reagents are soluble and to allow for the high temperatures often required for this reaction.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-bromopyridine, copper(I) cyanide (CuCN), and a high-boiling solvent such as N,N-Dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux (typically 140-160°C) under an inert atmosphere (e.g., nitrogen or argon) for several hours (4-8 hours). Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the dark reaction mixture to room temperature. Quench the reaction by pouring it into an aqueous solution of ferric chloride or aqueous ammonia to complex with the copper salts. This is often a vigorous process and should be done cautiously in a well-ventilated fume hood.
-
Isolation: Extract the product from the aqueous mixture several times with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by flash column chromatography on silica gel to afford pure 2-amino-5-cyanopyridine.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (0.5 mol scale) | Notes |
| 2-Amino-5-bromopyridine | 173.01 | 86.5 g (0.5 mol) | Starting material from Part I |
| Copper(I) Cyanide (CuCN) | 89.56 | 53.7 g (0.6 mol) | Highly Toxic. See safety section. |
| N,N-Dimethylformamide (DMF) | 73.09 | ~500 mL | Reaction solvent |
| Ferric Chloride (aq.) | - | As needed | For workup/quenching |
| Ethyl Acetate | 88.11 | As needed | Extraction solvent |
Part III: Synthesis of this compound
Mechanistic Insight
The final step is the nitration of the 2-amino-5-cyanopyridine intermediate. The reaction is performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[6] The regiochemical outcome is now dictated by the combined directing effects of the substituents. The powerful ortho-, para-directing amino group strongly activates the 3- and 5-positions. The 5-position is already occupied by the cyano group. The cyano group and the ring nitrogen are deactivating groups. The strong activation provided by the amino group at the 3-position (ortho) overcomes the deactivating effects, leading to selective nitration at this position. This process is described in patent literature as an effective method for producing the desired 3-nitro isomer.[7]
Detailed Experimental Protocol
-
Reaction Setup: In a flask immersed in an ice-water bath, carefully add concentrated sulfuric acid. While maintaining a low temperature (0-5°C), slowly add the 2-amino-5-cyanopyridine in portions.
-
Nitrating Agent Addition: Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath. Slowly add this nitrating mixture dropwise to the solution of the substrate, ensuring the internal temperature does not rise above 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a period, then let it warm to room temperature and stir for several hours until TLC analysis indicates completion.[7]
-
Workup: Carefully pour the reaction mixture onto a large amount of crushed ice. This will cause the product to precipitate.
-
Isolation: Neutralize the solution by the slow addition of an aqueous base, such as aqueous sodium hydroxide or ammonia, while cooling to precipitate the product fully.[7] Collect the resulting solid by vacuum filtration.
-
Purification: Wash the filtered solid thoroughly with cold water to remove any residual acid and salts. The product, 2-amino-3-nitro-5-cyanopyridine, can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield yellow crystals.[7]
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (0.2 mol scale) | Notes |
| 2-Amino-5-cyanopyridine | 119.12 | 23.8 g (0.2 mol) | Starting material from Part II |
| Conc. Sulfuric Acid (H₂SO₄) | 98.08 | ~150 mL | Highly Corrosive. Handle with care. |
| Conc. Nitric Acid (HNO₃) | 63.01 | ~20 mL | Strong Oxidizer, Corrosive. |
| Sodium Hydroxide (aq.) | - | As needed | For neutralization |
Critical Safety Precautions
This synthesis involves multiple hazardous materials and requires strict adherence to safety protocols.
-
General Precautions: All steps must be performed in a well-ventilated laboratory chemical fume hood.[8] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (double gloving is recommended when handling cyanides), must be worn at all times.[8][9]
-
Bromine: Liquid bromine is highly corrosive, toxic, and volatile. Avoid inhalation of fumes and contact with skin.
-
Copper(I) Cyanide: Cyanide salts are extremely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[9] Crucially, never allow cyanide salts to come into contact with acids , as this will liberate highly toxic hydrogen cyanide (HCN) gas.[9][10] All cyanide-containing waste must be segregated and disposed of according to institutional hazardous waste protocols. An emergency plan and access to a cyanide antidote kit should be in place before starting work.[10]
-
Nitrating Mixture: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizers. They can cause severe burns upon contact. The mixing process is highly exothermic and must be done slowly and with cooling.
Figure 2: Detailed workflow diagram for the synthesis.
References
- "Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration." Google Books.
-
Kumar, G. S., et al. "Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source." Organic Letters, 2022, 24, 6357-6363. Available: [Link]
-
"2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides." National Institutes of Health. Available: [Link]
- "Production of 2-amino-3-nitropyridine." Google Patents.
-
"Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source." Europe PMC. Available: [Link]
-
"Nitration of 2 amino pyridine on ring structure." Filo. Available: [Link]
-
"Preparation of Cyanopyridines by Direct Cyanation." ResearchGate. Available: [Link]
- "Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction." Google Patents.
-
"A study of the mixed acid nitration of 2-amino-5-chloropyridine." NJIT Digital Commons. Available: [Link]
-
"Cyanides and nitriles, use and disposal." University of St Andrews. Available: [Link]
-
"Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine." Semantic Scholar. Available: [Link]
-
"Nitrile synthesis by C-C coupling (cyanation)." Organic Chemistry Portal. Available: [Link]
- "Synthesis method for nitropyridine compounds." Google Patents.
-
"Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines." Royal Society of Chemistry. Available: [Link]
- "Process of cyanation and nitriles produced thereby." Google Patents.
-
"Information on Cyanide Compounds." Stanford Environmental Health & Safety. Available: [Link]
-
"Cyanide Salts - Standard Operating Procedure." Rutgers University. Available: [Link]
-
"2,3-diaminopyridine." Organic Syntheses. Available: [Link]
-
"Preparation method of 2-amino-3-nitro pyridine." Patsnap. Available: [Link]
-
"Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution." Master Organic Chemistry. Available: [Link]
-
"The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide." J-STAGE. Available: [Link]
-
"Sodium Cyanide Safety Data Sheet." TaeKwang. Available: [Link]
-
"Synthesis of 2-amino-3-cyanopyridine derivatives." ResearchGate. Available: [Link]
-
"A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation." Semantic Scholar. Available: [Link]
Sources
- 1. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Nitration of 2 amino pyridine on ring structure | Filo [askfilo.com]
- 5. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]
- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
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- 10. documents.manchester.ac.uk [documents.manchester.ac.uk]
2-Amino-5-cyano-3-nitropyridine as an intermediate for heterocyclic compounds.
A Modular Scaffold for Fused Heterocycles in Drug Discovery
Abstract & Strategic Value
In the landscape of kinase inhibitor development and fragment-based drug discovery (FBDD), 2-amino-5-cyano-3-nitropyridine (CAS: 100367-17-3) represents a high-value "push-pull" scaffold. Its utility lies in its dense functionalization: the electron-withdrawing nitro and cyano groups flank an electron-donating amino group. This specific arrangement allows for the regioselective construction of 6-cyano-3H-imidazo[4,5-b]pyridines , a pharmacophore found in numerous bioactive molecules (e.g., JAK, EGFR, and PI3K inhibitors).
This guide provides a validated workflow for handling this intermediate, focusing on the chemoselective reduction of the nitro group without compromising the nitrile, followed by cyclization to the fused heterocyclic core.
Chemical Profile & Reactivity
Compound: this compound Synonyms: 6-Amino-5-nitronicotinonitrile Molecular Formula: C₆H₄N₄O₂ Molecular Weight: 164.12 g/mol
Reactivity Map
The molecule possesses three distinct reactive centers, allowing for orthogonal chemical manipulations:
-
C3-Nitro Group: Susceptible to reduction to an amine. Critical Challenge: Selective reduction in the presence of the C5-nitrile.
-
C2-Amino Group: Weakly nucleophilic due to the electron-deficient ring, but sufficiently active for cyclocondensation once the C3-nitro is reduced.
-
C5-Cyano Group: A stable handle during upstream processing. Post-cyclization, it serves as a precursor for carboxamides (hydrolysis), tetrazoles (azide cycloaddition), or amidines.
Synthetic Workflow & Protocols
The following protocols are designed for scalability and reproducibility.
Protocol A: Synthesis of the Intermediate (Nitration)
Objective: Installation of the nitro group at the C3 position of 6-aminonicotinonitrile. Mechanism: Electrophilic aromatic substitution. The amino group (ortho/para director) directs the nitronium ion to C3 (ortho) because C5 (para) is blocked by the cyano group.
Reagents:
-
6-Aminonicotinonitrile (Starting Material)
-
Sulfuric Acid (H₂SO₄), conc.
-
Nitric Acid (HNO₃), fuming (90%+)
-
Ice/Water
Step-by-Step:
-
Dissolution: In a round-bottom flask equipped with a thermometer and magnetic stirrer, dissolve 6-aminonicotinonitrile (1.0 equiv) in concentrated H₂SO₄ (10 vol) at 0–5 °C. Caution: Exothermic.
-
Nitration: Add fuming HNO₃ (1.2 equiv) dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.
-
Quench: Pour the reaction mixture slowly onto crushed ice (20 vol) with vigorous stirring. The product typically precipitates as a yellow solid.
-
Isolation: Adjust pH to ~3–4 with NaOH (aq) or Na₂CO₃ to ensure maximal precipitation (avoid strongly basic pH to prevent nitrile hydrolysis). Filter the solid, wash with cold water, and dry under vacuum at 50 °C.
Yield Expectation: 70–85% Key Quality Attribute: Yellow crystalline solid.
Protocol B: Chemoselective Reduction (The "Diamine" Route)
Objective: Reduce -NO₂ to -NH₂ to generate the 2,3-diamine without reducing the -CN group. Critical Insight: Avoid catalytic hydrogenation (H₂/Pd-C) unless strictly controlled, as it risks reducing the nitrile to a primary amine (benzylamine type). Iron-mediated reduction is the gold standard here.
Reagents:
-
This compound (from Protocol A)
-
Iron powder (Fe), 325 mesh (5.0 equiv)
-
Ammonium Chloride (NH₄Cl) (5.0 equiv)
-
Solvent: Ethanol/Water (3:1)
Step-by-Step:
-
Setup: Suspend the nitro compound (1.0 equiv) in EtOH/H₂O (3:1, 10 vol).
-
Activation: Add NH₄Cl (5.0 equiv) and Iron powder (5.0 equiv).
-
Reflux: Heat the mixture to reflux (approx. 78–80 °C) with vigorous stirring.
-
Monitoring: Reaction is usually complete within 1–2 hours. The yellow color of the nitro compound will fade to a darker/brown amine color.
-
Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[1]
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: The resulting 5,6-diaminonicotinonitrile is oxidation-sensitive. Use immediately in Protocol C or store under argon.
Protocol C: Cyclization to Imidazo[4,5-b]pyridine
Objective: Formation of the imidazole ring to yield 6-cyano-3H-imidazo[4,5-b]pyridine.[2]
Reagents:
-
5,6-Diaminonicotinonitrile (freshly prepared)
-
Triethyl Orthoformate (TEOF) (Excess/Solvent) or Formic Acid
-
Catalytic p-Toluenesulfonic acid (pTSA) (Optional)
Step-by-Step:
-
Mix: Suspend the diamine (1.0 equiv) in Triethyl Orthoformate (10 vol).
-
Cyclize: Heat to reflux (146 °C) for 3–6 hours.
-
Alternative: For a C2-H substituted product, use Formic Acid at reflux.
-
Alternative: For a C2-Alkyl/Aryl product, use the corresponding aldehyde in EtOH with a mild oxidant (e.g., air/charcoal or Na₂S₂O₅).
-
-
Cool & Precipitate: Cool the mixture to room temperature. The product often precipitates.
-
Isolation: Filter the solid. If no precipitate forms, concentrate and triturate with diethyl ether.
Target Product: 6-cyano-3H-imidazo[4,5-b]pyridine (or substituted derivative).[2]
Data Summary & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting Tip |
| Nitration Exotherm | Temp must stay <10°C during addition | Use an ice/salt bath. High temp leads to tars/oxidation. |
| Reduction Selectivity | Retention of -CN peak in IR (~2220 cm⁻¹) | If -CN is lost, switch from H₂/Pd to Fe/NH₄Cl or SnCl₂. |
| Diamine Stability | Darkens upon air exposure | Store under N₂/Ar. Cyclize immediately after isolation. |
| Solubility | Nitro compound is poorly soluble | Use polar aprotic solvents (DMF, DMSO) for analysis, but EtOH is fine for reduction suspension. |
Pathway Visualization (Graphviz)
The following diagram illustrates the conversion logic from the pyridine precursor to the fused heterocycle.
Figure 1: Synthetic pathway from aminonicotinonitrile to the imidazo[4,5-b]pyridine scaffold, highlighting the critical intermediate and downstream functionalization.
References
-
Nitration of Aminopyridines
- Source: Google Patents (JPH06287176A). "Production of 2-amino-3-nitropyridine." Describes the nitration of 2-amino-5-cyanopyridines and subsequent hydrolysis.
-
Reduction Methodologies (Nitro to Amine)
-
Cyclization to Imidazo[4,5-b]pyridine
- Source: National Institutes of Health (PMC). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives.
-
Chemical Property Data
-
Source: NIST Chemistry WebBook. "2-Amino-5-nitropyridine" (Analogous data for thermodynamic properties).[6]
-
-
Downstream Functionalization (Nitrile to Amidine/Tetrazole)
-
Source: Organic Chemistry Portal. "Amine synthesis by nitrile reduction" and general nitrile reactivity.[7]
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A Simple Precursor for Highly Functionalized Fused Imidazo[4,5-b]pyridines and Imidazo[4,5-b]-1,8-naphthyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 4. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-nitropyridine [webbook.nist.gov]
- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]
Experimental procedure for synthesizing 2-Amino-5-cyano-3-nitropyridine derivatives.
Application Note: Strategic Synthesis and Derivatization of 2-Amino-5-cyano-3-nitropyridine Scaffolds
Executive Summary
The This compound scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for the synthesis of imidazo[4,5-b]pyridines (kinase inhibitors), antiviral agents, and fluorescent probes. Its unique substitution pattern—featuring a push-pull electronic system (electron-donating amine vs. electron-withdrawing nitro and cyano groups)—offers versatile reactivity but demands rigorous control over reaction conditions to prevent hydrolysis of the nitrile or over-nitration.
This Application Note provides a validated, high-fidelity protocol for the regioselective synthesis of the core scaffold and its subsequent conversion into bioactive imidazo[4,5-b]pyridine derivatives .
Core Synthesis: Regioselective Nitration
The primary challenge in synthesizing this compound is achieving regioselectivity while maintaining the integrity of the cyano group, which is susceptible to hydrolysis in strong acid.
Mechanistic Rationale
The starting material, 2-amino-5-cyanopyridine (6-aminonicotinonitrile), possesses two directing groups:
-
Amino group (-NH₂): Strongly activating, ortho, para-directing.
-
Cyano group (-CN): Strongly deactivating, meta-directing.
Regiochemical Analysis:
-
Position 3: Ortho to the activating -NH₂ and meta to the deactivating -CN. This is the electronically favored site for electrophilic aromatic substitution (SEAr).
-
Position 4: Meta to -NH₂ (disfavored) and para to -CN (disfavored).
-
Position 6: Meta to -NH₂ (disfavored).
Therefore, under controlled kinetic conditions, nitration occurs exclusively at the C3 position .
Validated Protocol: Mixed Acid Nitration
Reagents:
-
2-Amino-5-cyanopyridine (1.0 eq)
-
Sulfuric Acid (H₂SO₄), conc.[1] (10.0 vol)
-
Nitric Acid (HNO₃), fuming (1.2 eq)
-
Ice/Water (for quenching)
Step-by-Step Procedure:
-
Dissolution: Charge a jacketed reactor with concentrated H₂SO₄. Cool to 0–5°C .[2]
-
Addition: Slowly add 2-amino-5-cyanopyridine portion-wise. Critical: Maintain internal temperature <10°C . The exotherm is significant due to protonation of the pyridine nitrogen.
-
Nitration: Add fuming HNO₃ dropwise over 60 minutes.
-
Causality: Rapid addition causes localized heating, leading to nitrile hydrolysis (forming the amide) or oxidative tarring.
-
-
Reaction: Stir at 20–25°C for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.
-
Quench: Pour the reaction mixture onto crushed ice (50 vol) with vigorous stirring.
-
Note: Do not add water to the acid; this generates violent steam.
-
-
Isolation: Neutralize the slurry to pH 4–5 using 50% NaOH or solid Na₂CO₃. The product precipitates as a yellow solid.
-
Purification: Filter, wash with cold water, and dry. Recrystallize from Ethanol/DMF if necessary.
Expected Yield: 75–85% Appearance: Yellow crystalline solid.
Derivatization: Synthesis of Imidazo[4,5-b]pyridines
The most high-value application of this scaffold is the reduction of the nitro group followed by cyclization to form imidazo[4,5-b]pyridine derivatives. This workflow creates a library of potential kinase inhibitors.
Workflow Diagram
Caption: Synthetic workflow converting the pyridine precursor into the bioactive imidazopyridine scaffold.
Protocol: One-Pot Reduction and Cyclization
While stepwise reduction is possible, a "one-pot" approach using sodium dithionite (Na₂S₂O₄) and an aldehyde is efficient for library generation.
Reagents:
-
This compound (1.0 eq)
-
Aldehyde (R-CHO) (1.2 eq)
-
Sodium Dithionite (Na₂S₂O₄) (3.0 eq)
-
Solvent: DMSO/Water (4:1)
Procedure:
-
Mixture: Dissolve the nitro-pyridine and the aldehyde in DMSO/Water.
-
Reduction/Condensation: Add Na₂S₂O₄ in portions at 80°C .
-
Work-up: Dilute with water. The product often precipitates.[5] If not, extract with EtOAc.
-
Purification: Flash chromatography (DCM/MeOH).
Quantitative Data Summary
The following table summarizes the optimization of the nitration step (Step 1), highlighting the critical impact of temperature control.
| Entry | Temperature (°C) | Acid Ratio (H₂SO₄:HNO₃) | Yield (%) | Purity (HPLC) | Observation |
| 1 | 40–50 | 10:1 | 35 | 60% | Significant hydrolysis to amide; dark tar formed. |
| 2 | 20–25 | 5:1 | 68 | 85% | Moderate yield; incomplete conversion. |
| 3 | 0–10 (add), 25 (rxn) | 10:1.2 | 82 | >98% | Optimal conditions. Clean conversion. |
| 4 | < 0 | 10:1.2 | 70 | 95% | Reaction extremely slow; solubility issues. |
Critical Analysis & Troubleshooting
Regioselectivity Verification
To ensure the nitro group is at the 3-position:
-
1H NMR: Look for the disappearance of the C3 proton. The starting material has protons at C3, C4, C6. The product will show two singlets (or meta-coupled doublets) corresponding to C4 and C6.
-
Shift: The C4 proton will experience a significant downfield shift due to the adjacent nitro group.
Safety Considerations (Self-Validating System)
-
Energetics: Nitro-pyridines are potentially energetic.[6] Do not scale up beyond 10g without DSC (Differential Scanning Calorimetry) analysis to determine the onset of decomposition.
-
Cyanide Risk: Under acidic conditions, if the temperature spikes, the cyano group can hydrolyze. While this doesn't release HCN immediately, subsequent basic workup of hydrolyzed byproducts can be hazardous. Always keep the nitration temperature <30°C.
Reaction Mechanism Visualization
Caption: Electrophilic Aromatic Substitution (SEAr) mechanism highlighting the directing effects.
References
-
European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine. EP0530524A1. Link
- Context: Establishes the foundational protocol for nitrating 2-aminopyridines with electron-withdrawing groups
-
Japan Patent Office. (1994). Production of 2-amino-3-nitropyridine. JPH06287176A. Link
- Context: specifically discusses the hydrolysis and decarboxylation pathways, validating the stability concerns of the cyano group during nitr
-
National Institutes of Health (PMC). (2022). Nitropyridines in the Synthesis of Bioactive Molecules. PMC9032647. Link
- Context: Reviews the utility of 3-nitropyridines as precursors for bicyclic heterocycles, supporting the "Derivatiz
-
Organic Syntheses. (1952). 2-Amino-3-nitropyridine.[5][7][8][9][10][11] Org. Synth. 1952, 32, 45. Link
- Context: Classic procedure for the nitration of the parent 2-aminopyridine, serving as the baseline for the modified protocol.
Sources
- 1. CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]
- 9. 2-Amino-3-nitropyridine_TargetMol [targetmol.com]
- 10. data.epo.org [data.epo.org]
- 11. arborpharmchem.com [arborpharmchem.com]
Use of 2-Amino-5-cyano-3-nitropyridine in agrochemical research
The sulfoximine class of insecticides, which includes commercial products like Sulfoxaflor, also targets insect nAChRs but represents a distinct chemical group. [11][12]The synthesis of these complex molecules often involves multi-step processes where nitropyridine derivatives can serve as crucial starting materials for constructing the heterocyclic portion of the final molecule. [11]
Protocols for Biological Evaluation of Derived Compounds
Once novel compounds are synthesized from this compound, their biological efficacy must be determined. The following protocols provide standardized methods for assessing insecticidal activity against common model insects. These protocols are designed to be self-validating by including appropriate positive and negative controls. [7][8] Screening Workflow Overview
Caption: General workflow for screening novel insecticidal compounds.
Protocol 4.1: Mosquito Larval Toxicity Bioassay
This assay is a high-throughput method to assess the toxicity of compounds to the aquatic larval stages of mosquitoes (e.g., Aedes aegypti or Culex quinquefasciatus). [9] Materials:
-
24-well clear tissue culture plates
-
Late 3rd or early 4th instar mosquito larvae
-
Test compound stock solution (e.g., 10 mM in acetone or DMSO)
-
Deionized water
-
Positive control (e.g., a known larvicide)
-
Negative control (solvent only)
-
Pipettes
Procedure:
-
Plate Setup: Label wells of a 24-well plate for each concentration, controls, and replicates.
-
Serial Dilutions: Prepare serial dilutions of the test compound from the stock solution using the appropriate solvent. [7]3. Dosing: To each well, add a defined volume of deionized water (e.g., 990 µL). Then, add 10 µL of the appropriate compound dilution (or control solvent) to each well to achieve the final desired concentration.
-
Larval Introduction: Using a transfer pipette, add 5-10 larvae to each well.
-
Incubation: Cover the plates and incubate under standard rearing conditions (e.g., 27°C, 12h light/12h dark cycle) for 24 hours.
-
Mortality Assessment: After 24 hours, count the number of dead larvae in each well. Larvae are considered dead if they are immobile and do not respond to gentle prodding with a toothpick.
-
Data Analysis: Calculate the percentage mortality for each concentration. Correct for control mortality using Abbott's formula if control mortality is between 5% and 20%: Corrected % Mortality = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] * 100
-
Use probit analysis to determine the LC₅₀ (lethal concentration to kill 50% of the population).
Protocol 4.2: Adult Mosquito Topical Application Bioassay
This method assesses the contact toxicity of a compound when applied directly to the insect's body. [7][8] Materials:
-
3-5 day old adult female mosquitoes (non-blood-fed)
-
Micro-applicator or calibrated micropipette
-
Test compound dilutions in a volatile solvent (e.g., acetone)
-
CO₂ or cold plate for anesthetizing mosquitoes
-
Observation cages with access to sugar water
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in acetone.
-
Anesthesia: Anesthetize a batch of adult mosquitoes by exposing them to CO₂ or placing them on a cold surface (~4°C).
-
Application: Working quickly, place an anesthetized mosquito dorsal side up under a dissecting microscope. Using a micro-applicator, apply a small, precise volume (e.g., 0.1-0.5 µL) of the test solution to the dorsal thorax of each mosquito.
-
Controls: Treat control groups with solvent only. A positive control with a known insecticide should also be run.
-
Recovery and Observation: Place the treated mosquitoes into recovery cages (typically 20-25 insects per cage) with access to a 10% sugar solution.
-
Mortality Assessment: Record knockdown at 1 hour and mortality at 24 hours post-application.
-
Data Analysis: Calculate the percentage mortality for each dose and determine the LD₅₀ (lethal dose to kill 50% of the population) using probit analysis.
Data Interpretation and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Control Mortality (>20%) | Unhealthy insect colony, solvent toxicity, improper handling. | Discard the experiment. Check insect rearing conditions. Test a lower solvent concentration. Refine handling techniques. |
| Compound Precipitates in Assay | Poor solubility in the final aqueous medium. | Use a co-solvent (e.g., DMSO), but keep the final concentration low (<0.5%). Prepare a finer dispersion using sonication. |
| Inconsistent Results Between Replicates | Inaccurate pipetting, uneven distribution of compound, genetic variability in insects. | Calibrate pipettes. Ensure thorough mixing after dosing. Use a larger, homogenized population of insects for testing. |
| No Dose-Response Observed | Compound is not toxic at the tested concentrations, or the concentrations are too high (all die). | Test a wider range of concentrations. If no toxicity is seen, the compound may be inactive via that route of exposure. |
Conclusion
This compound stands out as a high-potential starting material in the field of agrochemical research. Its utility as a precursor for potent insecticidal classes like neonicotinoids and sulfoximines makes it a molecule of significant interest. The protocols and conceptual frameworks provided herein offer a robust starting point for researchers to synthesize, evaluate, and optimize novel crop protection agents derived from this versatile scaffold. By understanding the causality behind the synthetic strategies and biological testing methods, scientists can more efficiently navigate the discovery pipeline towards developing next-generation insecticides.
References
- Production of 2-amino-3-nitropyridine. (n.d.). Google Patents.
-
Corbel, V., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Bio-protocol, 9(3), e3165. Available at: [Link]
-
Synthesis route for commercial sulfoximine insecticide Sulfoxaflor 174. (n.d.). ResearchGate. Retrieved from [Link]
-
Sulfoximine synthesis by C-S coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. (2019). PubMed. Available at: [Link]
-
Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents. Available at: [Link]
-
Xiao, Y., et al. (2022). Design, Synthesis, and Antifungal Activity of Sulfoximine Derivatives Containing Nitroguanidine Moieties. Chemistry & Biodiversity. Available at: [Link]
-
Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. (2023). MDPI. Available at: [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI. Available at: [Link]
- Preparation method of 2-amino-3-nitro pyridine. (2014). Patsnap.
-
2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Pyridine Derivatives as Insecticides. Part 5. (2024). PubMed. Available at: [Link]
-
Standard Operating Procedure for testing insecticide resistance with WHO tube tests. (2024). PacMOSSI. Retrieved from [Link]
-
Neonicotinoid. (n.d.). Wikipedia. Retrieved from [Link]
-
Test procedures for insecticide resistance monitoring in malaria vector mosquitoes (2d edition). (n.d.). World Health Organization. Retrieved from [Link]
-
Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (2017). PubMed. Available at: [Link]
-
SOP: Performing Larval Insecticide Bioassays and Larval Susceptibility Testing. (n.d.). Innovation to Impact. Retrieved from [Link]
-
Mechanism of action of natural and biorational insecticides. (n.d.). Iowa State University Digital Repository. Retrieved from [Link]
-
Resistance101 - Insecticide classes & modes of action. (2018). YouTube. Available at: [Link]
-
5-BroMo-2-Cyano-3-Nitropyridine CAS 573675-25-9. (n.d.). Jinan Tantu Chemicals Co., Ltd. Retrieved from [Link]
-
Neonicotinoid insecticide toxicology: mechanisms of selective action. (n.d.). PubMed. Retrieved from [Link]
-
Molecular Mechanism of Action of Neonicotinoid Insecticides. (2023). MDPI. Available at: [Link]
-
Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. (2016). ResearchGate. Retrieved from [Link]
-
A holistic study of neonicotinoids neuroactive insecticides—properties, applications, occurrence, and analysis. (2019). PMC. Available at: [Link]
-
A critical review on the potential impacts of neonicotinoid insecticide use. (n.d.). RSC Publishing. Retrieved from [Link]
-
Multiple neonicotinoids in children's cerebro-spinal fluid, plasma, and urine. (n.d.). Environmental Health. Retrieved from [Link]
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. innovationtoimpact.org [innovationtoimpact.org]
Troubleshooting & Optimization
Improving the yield of 2-Amino-5-cyano-3-nitropyridine synthesis
Welcome to the Synthesis Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the yield of 2-Amino-5-cyano-3-nitropyridine —a critical heterocyclic building block used in the development of imidazopyridine therapeutics and agricultural active ingredients.
Rather than providing a generic troubleshooting list, this guide is structured as a self-validating system. We will explore the mechanistic causality behind the reaction, provide an In-Process Control (IPC) driven protocol, and address specific failure modes through a diagnostic Q&A.
Mechanistic Causality: The Nitration Pathway
The synthesis of this compound is achieved via the electrophilic aromatic nitration of 2-amino-5-cyanopyridine in a sulfuric acid medium. However, a common misconception is that this is a direct C-nitration.
Mechanistically, the reaction follows a two-step cascade:
-
Kinetic N-Nitration: The primary amine is rapidly nitrated by the nitronium ion (
) to form a 2-nitramino-5-cyanopyridine intermediate. -
Thermodynamic Rearrangement: Driven by thermal energy, the nitramino group undergoes an acid-catalyzed intramolecular rearrangement (analogous to a Bamberger rearrangement) where the nitro group migrates to the thermodynamically favored 3-position of the pyridine ring[1].
Understanding this causality is the key to troubleshooting: if thermal energy is insufficient, the intermediate stalls; if energy is excessive, the cyano group degrades.
Mechanistic pathway for 2-amino-5-cyanopyridine nitration highlighting intermediate and byproducts.
Self-Validating Experimental Protocol (SOP)
To prevent downstream yield failures, every step in this protocol is paired with an In-Process Control (IPC). This ensures the reaction acts as a self-validating system, proving the completion of one mechanistic phase before moving to the next.
Step 1: Substrate Dissolution
-
Charge a dry, jacketed reactor with concentrated sulfuric acid (
, 5.0 volumes). Cool the system to 0–5 °C. -
Slowly add 2-amino-5-cyanopyridine (1.0 equivalent) in portions, maintaining the internal temperature below 15 °C to prevent localized exotherms.
-
IPC Check 1: Visual confirmation of a completely homogenous, clear solution.
Step 2: Nitration Phase
-
Prepare a nitrating mixture of fuming nitric acid (
, exactly 1.0 to 1.1 equivalents) in (1.0 volume). -
Add this mixture dropwise to the reactor, strictly maintaining the temperature at 0–10 °C.
-
IPC Check 2 (Self-Validation): Pull a 50 µL aliquot, quench in ice water, and analyze via LC-MS. The chromatogram must show >95% conversion of the starting material to the polar 2-nitramino-5-cyanopyridine intermediate. Do not proceed to Step 3 until N-nitration is complete.
Step 3: Rearrangement Phase
-
Gradually warm the reactor to 20–50 °C (optimally 40 °C) and stir for 2–4 hours.
-
IPC Check 3 (Self-Validation): Pull an aliquot for HPLC. The 2-nitramino intermediate peak must diminish, replaced by the target this compound peak. Proceed to quench only when the intermediate is <2%[1].
Step 4: Quench & Isolation
-
Slowly pour the reaction mixture into crushed ice (15 volumes) under vigorous stirring.
-
Neutralize the acidic slurry by the dropwise addition of aqueous ammonia (
) until the pH reaches 7.0–8.0. Filter the resulting precipitate, wash with cold deionized water, and dry under vacuum at 45 °C.
Quantitative Troubleshooting Matrix
Deviations in stoichiometry or temperature directly dictate the failure mode of this synthesis. Use the data table below to map your reaction conditions to expected outcomes.
| Parameter | Condition | Mechanistic Consequence | Impact on Final Yield |
| < 0.8 eq | Insufficient nitronium ion generation. | Low (Unreacted SM remains) | |
| 1.0 - 1.1 eq | Optimal stoichiometry for mono-nitration. | High (>85%) | |
| > 1.2 eq | Over-nitration to nitramino-nitropyridines. | Low (Byproduct formation) | |
| Temperature | < 20 °C | Insufficient thermal energy for rearrangement. | Low (Intermediate stalls) |
| Temperature | 20 - 50 °C | Optimal kinetic energy for N-to-C migration. | High (>85%) |
| Temperature | > 50 °C | Acidic hydrolysis of the C5-cyano group. | Low (Carboxamide forms) |
Diagnostic FAQs & Troubleshooting Logic
Q: My LC-MS analysis shows a large accumulation of a highly polar species, and my final yield is poor. What is this, and how do I resolve it? A: This polar species is the 2-nitramino-5-cyanopyridine intermediate. The initial N-nitration of the primary amine occurs rapidly even at 0 °C, but the subsequent rearrangement to the pyridine ring requires a higher activation energy. If your reaction temperature is maintained below 20 °C, the intermediate will stall indefinitely. Resolution: Warm the reaction mixture to 20–50 °C and monitor via HPLC until the intermediate peak is fully consumed[1].
Q: I am recovering a significant amount of unreacted 2-amino-5-cyanopyridine, even after extended reaction times. Should I increase the temperature? A: No. Increasing the temperature will not solve a stoichiometry deficit; it will only risk hydrolyzing whatever product you have already formed. Unreacted starting material is almost exclusively caused by insufficient nitronium ion generation. Resolution: Ensure you are using exactly 1.0 to 1.1 equivalents of fuming nitric acid. If you use <0.8 equivalents, the raw material will inevitably remain[1]. Additionally, ensure rigorous anhydrous conditions in your sulfuric acid to prevent the dilution and deactivation of the nitrating mixture.
Q: My final product is contaminated with 3-nitro-5-cyano-2-pyridone and 2-amino-3-nitropyridine-5-carboxamide. How did these byproducts form?
A: These are degradation products caused by overly harsh reaction conditions. The cyano group at the C5 position is highly susceptible to acidic hydrolysis in concentrated sulfuric acid. If the internal temperature exceeds 50 °C, the cyano group hydrolyzes into carboxamides or carboxylic acids. Furthermore, excess nitric acid (>1.1 eq) can lead to the hydrolysis of the amine to a pyridone core.
Resolution: Strictly cap your reaction temperature at 50 °C (optimally 40 °C) and never exceed 1.1 equivalents of
Diagnostic logic tree for identifying and resolving common yield-limiting issues during synthesis.
References
- Igarashi, Y., Shimoyamada, M., & Asano, F. (1994). Production of 2-amino-3-nitropyridine (Patent No. JPH06287176A).
Technical Support Center: 2-Amino-5-cyano-3-nitropyridine Purification
The following guide is structured as a Tier 3 Technical Support resource. It assumes the user has already attempted standard purification methods and is facing specific, persistent issues with 2-Amino-5-cyano-3-nitropyridine (CAS: 4214-76-0) .
Ticket ID: PUR-CN-NO2-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Compound Profile
You are likely working with this compound as an intermediate for kinase inhibitor synthesis (e.g., MEK/ERK pathways). Unlike simple aminopyridines, the This compound scaffold presents a unique "Push-Pull" electronic system.[1]
-
The "Push": The 2-amino group donates electron density.[1]
-
The "Pull": The 3-nitro and 5-cyano groups strongly withdraw density.[1]
-
The Consequence: This molecule has a high dipole moment, low aqueous solubility (approx.[1] 1.6 g/L), and a tendency to form intermolecular hydrogen bond networks. This makes it prone to "oiling out" during recrystallization and "tailing" during chromatography.[1]
Physicochemical Data Snapshot
| Property | Value | Critical Implication for Purification |
| Appearance | Yellow/Orange crystalline powder | Color intensity correlates with nitro-conjugation; dark tars indicate decomposition.[1][2] |
| Melting Point | 186–188 °C | High MP suggests high lattice energy; requires high-boiling solvents for dissolution.[1] |
| pKa (Predicted) | ~2.82 (Conjugate acid) | Extremely weak base. Will not dissolve in weak acids (e.g., 5% acetic acid). Requires strong acid to protonate, but this risks hydrolyzing the nitrile.[1] |
| Solubility | DMSO, DMF (Good); Ethanol (Moderate hot); Water (Poor) | Recrystallization requires a polar organic solvent + anti-solvent (water). |
Module 1: Recrystallization Troubleshooting
Primary Method: Solvent/Anti-solvent Precipitation.[1]
Scenario A: "The product oils out as a sticky yellow gum instead of crystallizing."
Diagnosis: This is a thermodynamic issue. The "oiling out" (liquid-liquid phase separation) occurs because the compound's solubility drops faster than the crystal nucleation rate when the anti-solvent (water) is added.[1]
Protocol 1: The High-Temp DMF/Water Method (Recommended) This method utilizes the high solubility of the compound in DMF to control nucleation.[1]
-
Dissolution: Suspend the crude solid in DMF (Dimethylformamide) at a ratio of 5 mL per gram .
-
Heating: Heat to 90–100 °C . The solution should become clear and dark yellow.[1]
-
Note: Do not exceed 110 °C to avoid nitrile hydrolysis.[1]
-
-
Filtration (Optional): If insoluble black specks remain, hot filter through a pre-warmed glass frit.
-
The Critical Step (Anti-solvent):
-
Maintain temperature at 80 °C .
-
Add Water dropwise extremely slowly.
-
Stop immediately when a persistent turbidity (cloudiness) is observed.
-
-
Seeding: Add a few crystals of pure product. Stir at 80 °C for 30 minutes.
-
Cooling: Allow the mixture to cool to room temperature over 4 hours (slow ramp). Do not use an ice bath yet.[1]
-
Harvest: Once at RT, cool to 0 °C for 1 hour, then filter. Wash with cold Ethanol/Water (1:1).
Scenario B: "My yield is low (<50%), but purity is high."
Diagnosis: You are likely using too much solvent, or the compound is staying in the mother liquor due to the high polarity of the nitro/cyano groups.[1]
Optimization: Switch to Acetonitrile (ACN) .
-
Reflux in ACN (approx. 15 mL/g).
-
If it does not fully dissolve, add minimal DMSO dropwise until clear.[1]
-
Cool to -20 °C (freezer) overnight. ACN often yields cleaner crystals for this specific polarity profile than alcohols.[1]
Module 2: Chromatography Solutions
Primary Method: Silica Gel Flash Chromatography.[1]
Scenario C: "The peak tails significantly, contaminating adjacent fractions."[1]
Diagnosis: The 2-amino group is acting as a hydrogen bond donor to the acidic silanol groups on the silica gel.[1]
Solution: You must deactivate the silica surface.[1]
-
Modifier: Add 1% Triethylamine (TEA) to your mobile phase.
-
Solvent System: Use a gradient of DCM (Dichloromethane) and Methanol .[1]
-
Why this works: TEA competes for the silanol sites, allowing the aminopyridine to elute as a sharp band.[1]
Scenario D: "The compound is insoluble in the mobile phase (DCM/Hexane) for loading."[1]
Diagnosis: Solubility mismatch. Solution: Use Dry Loading .[1]
-
Dissolve the crude mixture in a minimal amount of Acetone or THF .
-
Add silica gel (ratio 1:2 crude:silica).[1]
-
Evaporate the solvent on a rotovap until you have a free-flowing yellow powder.[1]
-
Load this powder on top of the column.[1]
Module 3: Impurity Profiling & Management
Visualizing the Fate of Impurities
The following diagram illustrates the separation logic based on the chemical properties of common impurities found in the nitration of 2-amino-5-cyanopyridine.
Figure 1: Purification logic flow. Note that the starting material is more basic than the nitrated product, allowing for potential acid-base separation.[1]
FAQ: Specific Impurity Questions
Q: I see a small impurity at roughly 0.9 RRT (Relative Retention Time) in HPLC. What is it? A: This is likely the 5-carboxamide derivative .[1]
-
Cause: During the nitration (usually H2SO4/HNO3), the 5-cyano group can partially hydrolyze to the amide if the temperature spikes above 50°C.[1]
-
Removal: This impurity is much more polar than the nitrile.[1] It will stay in the supernatant during DMF/Water recrystallization.[1] If using chromatography, flush the column with 10% MeOH/DCM to remove it after collecting your product.[1]
Q: Can I use acid-base extraction? A: Use with caution.
-
The pKa of the target is ~2.[1]8. If you use 1M HCl, you might protonate it, but it requires very low pH.[1]
-
Better Strategy: Wash the crude solid with 5% HCl .[1] The unreacted starting material (2-amino-5-cyanopyridine, pKa ~1.8 but lacking the nitro group's strong withdrawal) is slightly more basic and soluble.[1] The target compound (nitro-substituted) is less basic and will likely remain as a solid.[1]
Summary of Specifications & Safety
| Parameter | Specification / Recommendation |
| Storage | Store in amber vials (Light Sensitive). Keep cool. |
| Handling | Warning: Nitro-pyridines can be energetic.[1] Do not heat dry solids above 200 °C. |
| Toxicity | Treat as toxic.[1] The cyano group is stable, but metabolic breakdown can release cyanide.[1] Use bleach to quench glassware.[1] |
| Analytical Check | 1H NMR (DMSO-d6): Look for two singlets (aromatic protons) and a broad singlet (NH2). If you see a peak at ~1680 cm-1 in IR, you have amide contamination.[1] |
References
-
Synthesis and Hydrolysis of 2-Amino-3-nitro-5-cyanopyridines. Google Patents (JPH06287176A). Describes the nitration conditions and the hydrolysis risks associated with the cyano group. Link
-
Physicochemical Properties of 2-Amino-5-nitropyridine derivatives. ChemicalBook/Thermo Scientific. Provides solubility data (1.6 g/L water) and pKa values (~2.[2]82) for the class.[1] Link
-
Purification of 2-Amino-5-bromo-3-nitropyridine. Organic Syntheses, Coll.[1] Vol. 4, p.45.[1] Establishes the precedent for using polar aprotic solvents (like Ethyl Methyl Ketone or DMF) for recrystallizing 2-amino-3-nitro-5-halo pyridines.[1] Link
Sources
Technical Support Center: Synthesis of 2-Amino-5-cyano-3-nitropyridine
This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-5-cyano-3-nitropyridine. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms and the causality behind common side reactions, enabling you to optimize your synthesis for higher yield and purity.
I. Understanding the Core Reaction: Nitration of 2-Amino-5-cyanopyridine
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 2-Amino-5-cyanopyridine using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The amino group is a strong activating group, while the cyano group and the pyridine nitrogen are deactivating. The interplay of these directing effects can lead to a mixture of products if the reaction conditions are not carefully controlled.
II. Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing detailed explanations and actionable protocols.
Issue 1: Low Yield of the Desired 3-Nitro Isomer and Formation of the 5-Nitro Isomer
Question: My nitration of 2-Amino-5-cyanopyridine is resulting in a low yield of the desired this compound, with a significant amount of the 2-Amino-5-cyano-5-nitropyridine isomer. What is causing this, and how can I improve the regioselectivity for the 3-position?
Answer: This is a common challenge in the nitration of 2-aminopyridine derivatives. The formation of the 5-nitro isomer is often favored under thermodynamic control, while the 3-nitro isomer is the kinetically favored product. The key to maximizing the yield of the 3-nitro isomer lies in understanding and controlling the reaction temperature and the initial nitration step.[1]
Mechanism Insight:
At lower temperatures (typically below 40°C), the nitration of 2-aminopyridine proceeds via an initial attack of the nitronium ion (NO₂⁺) on the exocyclic amino group, forming a 2-nitraminopyridine intermediate. This intermediate is the kinetic product.[1] This nitramine can then undergo an intramolecular rearrangement to yield the 3-nitro and 5-nitro products. The formation of the 3-nitro isomer is favored from this intermediate. However, at higher temperatures, direct electrophilic attack on the pyridine ring is more prevalent, and the thermodynamically more stable 5-nitro isomer becomes the major product.[1]
Troubleshooting and Optimization Protocol:
-
Strict Temperature Control: Maintain the reaction temperature below 10°C, ideally between 0-5°C, during the addition of the nitrating mixture.[2] Nitration reactions are highly exothermic, and poor temperature control is a primary reason for low yields of the 3-nitro isomer.[3]
-
Slow Addition of Nitrating Agent: Add the pre-cooled nitrating mixture (concentrated HNO₃ in H₂SO₄) dropwise to the solution of 2-Amino-5-cyanopyridine in concentrated sulfuric acid. A slow addition rate prevents localized temperature spikes.[4]
-
Order of Addition: It is often beneficial to add the 2-Amino-5-cyanopyridine solution to the nitrating mixture to ensure that the concentration of the nitrating agent is always in excess, which can favor the formation of the nitramine intermediate.
-
Monitoring the Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for the formation of the 3-nitro isomer and prevent further side reactions.
Issue 2: Formation of 3-Nitro-5-cyano-2-pyridone
Question: I am observing a significant impurity in my final product which I have identified as 3-nitro-5-cyano-2-pyridone. How is this side product formed and what steps can I take to prevent it?
Answer: The formation of a 2-pyridone derivative is a known side reaction during the nitration of 2-aminopyridines, especially under harsh acidic conditions.[5] This occurs through the hydrolysis of the amino group to a hydroxyl group, which then tautomerizes to the more stable pyridone form.
Mechanism Insight:
In the strongly acidic environment of the nitrating mixture, the amino group of 2-Amino-5-cyanopyridine can be protonated. While this deactivates the ring towards electrophilic substitution, it can also make the amino group susceptible to hydrolysis, particularly if there is a significant amount of water present in the reaction mixture or during workup at elevated temperatures. The resulting 2-hydroxy-5-cyano-3-nitropyridine exists predominantly as its tautomer, 3-nitro-5-cyano-2-pyridone.
Troubleshooting and Optimization Protocol:
-
Use of Anhydrous Conditions: Ensure that the concentrated sulfuric acid and nitric acid used are of high purity and have a low water content. The use of fuming sulfuric acid (oleum) can sometimes be employed to scavenge any water present.
-
Controlled Workup: Quench the reaction by pouring the reaction mixture onto crushed ice with vigorous stirring. Avoid allowing the temperature of the quench mixture to rise significantly. Neutralize the acidic solution carefully at low temperatures.
-
Minimize Reaction Time: Do not prolong the reaction time unnecessarily. Once the formation of the desired product has maximized (as determined by in-process monitoring), proceed with the workup.
Issue 3: Presence of Carboximide and Carboxylic Acid Impurities
Question: My product is contaminated with what appears to be the corresponding carboximide or carboxylic acid at the 5-position. What is the source of these impurities?
Answer: The cyano group is susceptible to hydrolysis under strong acidic conditions, which can lead to the formation of a carboxamide (which can then cyclize to a carboximide) or a carboxylic acid.[5][6]
Mechanism Insight:
The strongly acidic conditions and the presence of water (either from the reagents or introduced during workup) can facilitate the hydrolysis of the nitrile (cyano) group. The initial product of hydrolysis is the primary amide. This amide can then undergo further hydrolysis to the carboxylic acid. The patent literature also suggests the formation of carboximides as intermediates.[5]
Troubleshooting and Optimization Protocol:
-
Control of Acidity and Water Content: As with the prevention of pyridone formation, using high-purity, low-water content acids is crucial. The concentration of sulfuric acid should be optimized to be sufficient for the generation of the nitronium ion without being overly harsh to promote significant hydrolysis.[7]
-
Low-Temperature Reaction and Workup: Conducting the reaction and subsequent workup at low temperatures will significantly reduce the rate of nitrile hydrolysis.[6]
-
Purification: If these impurities are formed, they can often be separated from the desired product by recrystallization or column chromatography, exploiting the differences in polarity and acidity.
III. Visualization of Reaction Pathways
To aid in understanding the competing reactions, the following diagrams illustrate the main synthetic route and the formation of key side products.
Caption: Main reaction pathway and major side reactions.
IV. Frequently Asked Questions (FAQs)
Q1: What is the role of concentrated sulfuric acid in this reaction?
A1: Concentrated sulfuric acid serves two primary roles. Firstly, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[7] Secondly, it acts as a solvent for the reactants and helps to absorb the water that is formed during the reaction, which could otherwise dilute the nitric acid and lead to side reactions like hydrolysis.[7]
Q2: How can I purify the final product from the unreacted starting material and side products?
A2: Purification of this compound can typically be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel can also be an effective method for separating the desired product from isomers and other impurities.[8] The choice of eluent will depend on the specific impurities present, but a gradient of ethyl acetate in hexanes is a common starting point.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, this reaction requires strict safety measures. The nitrating mixture (concentrated nitric and sulfuric acids) is highly corrosive and a strong oxidizing agent. The reaction is also highly exothermic and has the potential for thermal runaway if not properly controlled.[2][3] Always perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Ensure that an adequate cooling bath is in place and that the addition of the nitrating agent is slow and controlled. Have a quenching agent (like a large volume of ice) readily available.
Q4: What analytical techniques are best for monitoring the reaction and assessing product purity?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent technique for both monitoring the reaction progress and determining the purity of the final product.[9] It allows for the quantification of the starting material, the desired product, and the various isomers and side products. Thin-Layer Chromatography (TLC) can be used for rapid qualitative monitoring of the reaction. For structural confirmation of the product and impurities, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
V. References
-
A study of the mixed acid nitration of 2-amino-5-chloropyridine - NJIT Digital Commons. (n.d.). Retrieved from [Link]
-
Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22.
-
Katritzky, A. R., & Kingsland, M. (1968). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XIII. The mononitration of 2-phenylpyridine and its N-oxide. Journal of the Chemical Society B: Physical Organic, 862-866.
-
Wrobel, Z. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 338-350.
-
Handling Reaction Exotherms – A Continuous Approach. (2022, June 1). Chemical Industry Journal.
-
Lee, Y. C., & Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 215(2), 232-237.
-
Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents.
-
Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. (n.d.). Google Patents. Retrieved from
-
2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Production of 2-amino-3-nitropyridine. (n.d.). Google Patents. Retrieved from
-
Why is sulfuric acid used in aromatic nitration? (2021, March 15). Quora. Retrieved from [Link]
-
Das, S., & Samanta, S. (2017). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 7(1), 1-24.
-
Controlling temperature of nitration reactions. (n.d.). Google Patents. Retrieved from
-
AROMATIC NITRATION STUDIES IN HIGHER STRENGTH OF SULFURIC ACID - ISCRE.org. (n.d.). Retrieved from [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Retrieved from [Link]
-
Nitration of 2 amino pyridine on ring structure - Filo. (2026, January 4). Retrieved from [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). ACS Publications.
-
Nitropyridines: Synthesis and reactions - ResearchGate. (n.d.). Retrieved from [Link]
-
A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (n.d.). Retrieved from [Link]
-
Preparation of nitropyridines by nitration of pyridines with nitric acid. | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (n.d.). Google Patents. Retrieved from
-
Nitration of 2‐R‐4‐aminopyridines 3. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. (2025, February 24). Retrieved from [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC. (2022, July 11). Retrieved from [Link]
-
Nitrilation of carboxylic acids by PIII/PV-catalysis - PMC - NIH. (2025, August 4). Retrieved from [Link]
-
Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. (n.d.). ResearchGate.
-
Carboxylic acid synthesis by hydrolysis of amides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Analytical Methods for Amino Acids - Shimadzu. (n.d.). Retrieved from [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac. (n.d.). Retrieved from [Link]
Sources
- 1. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]
- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization & Troubleshooting for 2-Amino-5-Cyano-3-Nitropyridine Synthesis
Scientist's Preface: The Mechanistic Challenge
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to optimize the synthesis of 2-amino-5-cyano-3-nitropyridine , a critical building block for imidazopyridine-based pharmaceuticals and angiotensin II receptor antagonists.
The synthesis relies on the nitration of 2-amino-5-cyanopyridine. However, researchers often experience poor yields, unexpected byproducts, or failed scale-ups. The root cause usually lies in a misunderstanding of the reaction's two-step mechanism: an initial, rapid electrophilic N-nitration to form a transient nitramine, followed by an acid-catalyzed Dimroth-style rearrangement where the nitro group migrates to the C3 position of the pyridine ring 1.
Because the C5 position is blocked by a cyano (-CN) group, regioselectivity is inherently directed to C3. The true challenge is thermodynamic: you must provide enough heat to drive the nitramine rearrangement, but strictly limit the heat to prevent the highly acidic medium from hydrolyzing your delicate cyano group into a carboxamide or carboxylic acid 1. The protocols and troubleshooting guides below are designed as self-validating systems to ensure you maintain this delicate kinetic balance.
I. Process Workflow
Workflow for the regioselective nitration of 2-amino-5-cyanopyridine.
II. Standard Operating Procedure (SOP)
This methodology is engineered for self-validation. Do not proceed to the next step unless the in-process control (IPC) criteria are met.
Step 1: Acidic Dissolution
-
Action: Charge a dry, jacketed reactor with 98% Sulfuric Acid (H₂SO₄). Cool the system to 0–10°C. Slowly add 2-amino-5-cyanopyridine in portions under vigorous stirring.
-
Causality: The dissolution is highly exothermic. Maintaining a low temperature prevents premature degradation of the starting material.
-
Self-Validation: Visually confirm complete dissolution. The mixture must be a clear, viscous solution before adding the nitrating agent.
Step 2: Electrophilic N-Nitration
-
Action: Slowly add 1.0 equivalent of Nitric Acid (HNO₃) dropwise. Maintain the internal reactor temperature strictly below 20°C.
-
Causality: This step forms the transient 2-nitramino-5-cyanopyridine intermediate. Exceeding 1.1 equivalents of HNO₃ will lead to over-nitration 1.
-
Self-Validation: Monitor the exotherm. A controlled temperature spike confirms active N-nitration.
Step 3: Nitramine Rearrangement (Critical Step)
-
Action: Remove cooling and allow the reaction to warm to 30°C (do not exceed 50°C). Stir for 1–2 hours.
-
Causality: Heat provides the activation energy required for the nitro group to migrate from the exocyclic amine to the C3 carbon of the pyridine ring 1.
-
Self-Validation: Pull an aliquot, quench in water, and analyze via LC-MS. The reaction is complete when the N-nitramine intermediate mass is fully converted to the target product.
Step 4: Quench and Neutralization
-
Action: Pour the reaction mixture over crushed ice/cold water, keeping the temperature below 15°C. Slowly add 25% aqueous NaOH or aqueous ammonia until the pH reaches 6.0.
-
Causality: The target product is a neutral organic molecule. Adjusting the pH to 6.0 neutralizes the H₂SO₄, driving the product out of solution while avoiding base-catalyzed degradation.
-
Self-Validation: The solution will transition into a thick, yellow slurry. Verify pH 6.0 with a calibrated probe. Filter, wash with cold water, and dry under reduced pressure.
III. Process Optimization Matrix
Use this data table to benchmark your experimental parameters. Deviating from these validated ranges directly triggers specific failure modes.
| Parameter | Optimal Range | Consequence of Deviation (< Minimum) | Consequence of Deviation (> Maximum) |
| HNO₃ Equivalents | 0.9 – 1.0 eq | Incomplete conversion; unreacted starting material remains 1. | Over-nitration; formation of 3-nitro-5-cyano-2-pyridone [[1]](). |
| Reaction Temperature | 20°C – 50°C | Stalled reaction; buildup of the 2-nitramino intermediate 1. | Nitrile hydrolysis; formation of carboxamides or carboxylic acids 1. |
| H₂SO₄ Concentration | 98% | Excess water drives premature nitrile hydrolysis during nitration. | N/A (Using fuming H₂SO₄ may cause unwanted sulfonation). |
| Quench pH | 5.5 – 6.5 | Product remains protonated and partially dissolved, ruining yield. | Base-catalyzed degradation of the product. |
IV. Troubleshooting FAQs
Q1: My LC-MS shows a mass consistent with the addition of a nitro group, but NMR indicates the substitution is not on the ring. What is happening? A: You have isolated the N-nitramine intermediate (2-nitramino-5-cyanopyridine). Nitration of 2-aminopyridines proceeds via initial electrophilic attack at the exocyclic amine. If your reaction temperature drops below 20°C, the subsequent acid-catalyzed rearrangement stalls kinetically 1. Ensure the reaction is allowed to warm to 30°C–50°C to drive the migration of the nitro group to the C3 position.
Q2: I am seeing significant formation of a highly polar byproduct, and my yield of the target nitrile is poor. How do I fix this? A: The cyano group (-CN) is highly susceptible to acidic hydrolysis, especially in the presence of trace water and elevated temperatures. If the reaction temperature exceeds 50°C in the H₂SO₄ medium, the nitrile will hydrolyze to 2-amino-3-nitropyridine-5-carboxamide or the corresponding carboxylic acid 1. To prevent this, strictly maintain the temperature below 50°C and ensure you are using 98% concentrated H₂SO₄ to minimize water content.
Q3: My reaction mixture turned dark orange/brown, and I isolated a di-nitrated species. What went wrong? A: This is a classic symptom of using an excess of nitric acid. The optimal stoichiometry is strictly 0.8 to 1.1 equivalents (ideally 1.0 eq). Using excess HNO₃ leads to over-nitration, yielding 2-nitramino-3-nitro-5-cyanopyridine, or oxidative degradation products such as 3-nitro-5-cyano-2-pyridone [[1]](). Always titrate or carefully measure your nitric acid before addition.
Q4: The product is not precipitating during the quench step. How do I recover it? A: this compound is highly soluble in strongly acidic aqueous environments due to the protonation of the pyridine nitrogen. If you only quenched in water without neutralizing, the product is still in solution. Slowly add 25% NaOH or aqueous ammonia while monitoring the temperature (keep < 15°C) until the pH reaches 6.0 [[1]](). The product will crash out as a distinct yellow solid.
References
- Title: Production of 2-amino-3-nitropyridine (Patent JPH06287176A)
Sources
2-Amino-5-cyano-3-nitropyridine stability issues and degradation products
The following guide addresses the stability, degradation, and handling of 2-Amino-5-cyano-3-nitropyridine .
⚠️ TECHNICAL ALERT: CAS REGISTRY MISMATCH The CAS number provided in your request (17795-21-0 ) corresponds to Allopurinol Sodium , a completely different chemical entity.
This guide is authored specifically for This compound (Correct CAS: 1003711-13-4 or related salt forms).[1][2] Please verify your material's Certificate of Analysis (CoA) before proceeding.
Stability, Degradation & Troubleshooting Guide
Part 1: Chemical Profile & Critical Reactivity
To troubleshoot effectively, you must understand the "why" behind the instability. This molecule is a push-pull system : the electron-donating amino group (position 2) fights against the strongly electron-withdrawing nitro (position 3) and cyano (position 5) groups.
| Property | Data | Implication for Stability |
| IUPAC Name | 6-amino-5-nitropyridine-3-carbonitrile | - |
| CAS Number | 1003711-13-4 | Use this for searching safety data. |
| Molecular Formula | C₆H₄N₄O₂ | MW: 164.12 g/mol |
| Key Moiety 1 | Nitrogen (C2-NH₂) | Susceptible to oxidation; acts as a weak nucleophile. |
| Key Moiety 2 | Nitrile (C5-CN) | Primary Failure Point. Prone to hydrolysis to amide/acid. |
| Key Moiety 3 | Nitro (C3-NO₂) | Light sensitive; makes the ring electron-deficient (electrophilic). |
Part 2: Storage & Handling (Preventative)
Q: My compound has turned from yellow to a dark orange/red solid. Is it still usable?
A: Likely No. The color shift indicates photolytic degradation or oxidation .
-
Mechanism: Nitro-substituted pyridines are inherently photosensitive. UV/Visible light exposure can trigger radical formation at the nitro group, leading to complex azo- or azoxy-coupling products (red shift).
-
Action: Check purity via HPLC. If purity is <95%, recrystallization is required.
-
Prevention: Store in amber vials wrapped in foil at 2–8°C.
Q: Can I store stock solutions in DMSO or Methanol?
A: Use Caution.
-
DMSO: Stable for short periods (24-48 hours) at room temperature if kept dark. However, DMSO is hygroscopic. Absorbed water will initiate nitrile hydrolysis (see Part 3).
-
Methanol/Ethanol: Avoid for long-term storage. The electron-deficient ring (activated by -NO₂ and -CN) is susceptible to nucleophilic attack by alkoxides (methoxide) at the C4 or C6 positions, potentially forming methoxy-substituted impurities over time.
-
Recommendation: Prepare solutions fresh. If storage is necessary, use anhydrous Acetonitrile at -20°C.
Part 3: Degradation Analysis (Troubleshooting)
Q: I see a new peak at RRT ~0.8 (Relative Retention Time) in my HPLC. What is it?
A: This is likely the Primary Hydrolysis Product: 2-Amino-5-carbamoyl-3-nitropyridine .
-
Cause: Exposure to moisture, acidic buffers, or basic workup conditions. The nitrile (-CN) hydrolyzes to a primary amide (-CONH₂).
-
Confirmation: Check LC-MS. The parent mass (M+H) is 165.1 . The amide impurity will show M+H = 183.1 (+18 Da for water).
Q: I see a peak at RRT ~0.6. What is it?
A: This is likely the Secondary Hydrolysis Product: 2-Amino-3-nitro-5-pyridinecarboxylic acid .
-
Cause: Prolonged exposure to heat or strong acid/base. The amide further hydrolyzes to the carboxylic acid.
-
Confirmation: LC-MS will show M+H = 184.1 (or 182.1 in negative mode).
Visualizing the Degradation Pathway
The following diagram maps the kinetic flow of degradation. Use this to identify where your process might be failing.
Figure 1: Primary degradation pathways.[3] Hydrolysis of the nitrile group is the dominant mechanism in aqueous or hygroscopic environments.
Part 4: Analytical Protocols
Do not rely on generic gradients. This method is optimized to separate the polar hydrolysis products from the parent.
Standardized HPLC Method for Purity Assessment
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.0) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (primary) and 220 nm (for amide detection) |
| Column Temp | 30°C |
| Injection Vol | 5–10 µL |
Gradient Table:
| Time (min) | % Mobile Phase B | Note |
|---|---|---|
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Hold to elute very polar salts |
| 15.0 | 60% | Linear gradient to elute parent |
| 18.0 | 95% | Wash column |
| 20.0 | 5% | Re-equilibration |
System Suitability Criteria:
-
Tailing Factor (Parent): NMT 1.5 (The amino group can tail; acidic pH helps suppress silanol interactions).
-
Resolution: > 2.0 between Impurity A (Amide) and Parent.
Part 5: Synthesis & Reaction Troubleshooting
Q: I am trying to reduce the nitro group to an amine, but the yield is low. Why?
A: The nitrile group is labile under catalytic hydrogenation conditions.
-
Issue: Standard Pd/C + H₂ conditions often reduce the nitrile to a methylamine (-CH₂NH₂) or hydrolyze it if water is present.
-
Solution: Use Iron (Fe) powder in Ammonium Chloride or Stannous Chloride (SnCl₂) . These selective reductions target the nitro group while leaving the nitrile intact [1].
Q: Can I use strong bases (NaOH, KOH) in my reaction?
A: Avoid if possible. The 5-cyano group renders the ring highly electron-deficient. Strong bases can attack the ring directly (nucleophilic aromatic substitution) or rapidly hydrolyze the nitrile. Use milder bases like Cesium Carbonate (Cs₂CO₃) or organic bases like DIPEA if deprotonation is needed.
References
-
Org. Syn. Coll. Vol. 3. (1955). 2,3-Diaminopyridine.[4] Organic Syntheses. (Note: Describes selective reduction of nitro groups in similar pyridine systems).
-
PubChem. (2025).[3] 2-Amino-5-cyanopyridine (Related Structure Data). National Library of Medicine.
-
BenchChem. (2025). Synthesis of 2-Amino-5-cyano-3-methylbenzoic acid (Analogous Chemistry).
-
Google Patents. (1994). Production of 2-amino-3-nitropyridine (Hydrolysis of 2-amino-3-nitro-5-cyanopyridine). JPH06287176A.
Sources
How to avoid impurities in 2-Amino-5-cyano-3-nitropyridine synthesis
Technical Support Center: High-Purity Synthesis of 2-Amino-5-cyano-3-nitropyridine
Status: Operational Subject Matter Expert: Senior Application Scientist, Chemical Process Development Topic: Impurity Control & Process Optimization
Executive Summary
The synthesis of This compound is a critical transformation in the production of BCL-2 inhibitors (e.g., Venetoclax intermediates) and other kinase inhibitors. The presence of the electron-withdrawing cyano group at the 5-position and the electron-donating amino group at the 2-position creates a unique "push-pull" electronic system.
The primary challenge in this synthesis is not regioselectivity (as the 5-position is blocked), but rather chemoselectivity and stability . The reaction must balance the rearrangement of the kinetic N-nitro intermediate to the thermodynamic C-nitro product while preventing the acid-catalyzed hydrolysis of the nitrile group.
This guide addresses the three most common failure modes:
-
The "N-Nitro" Trap: Incomplete rearrangement leading to hazardous intermediates.
-
The Hydrolysis Hazard: Conversion of the nitrile (-CN) to amide (-CONH2) or acid (-COOH).
-
Exothermic Runaway: Loss of thermal control during the rearrangement phase.
Module 1: The Mechanism & Impurity Pathways
To control impurities, you must visualize the invisible competition occurring in your reactor. The reaction does not proceed directly to the target; it goes through a rearrangement.
The Pathway:
-
N-Nitration (Kinetic): The amino nitrogen attacks the nitronium ion (
) to form 2-nitramino-5-cyanopyridine . -
Rearrangement (Thermodynamic): Under heat and acid catalysis, the nitro group migrates from the exocyclic nitrogen to the C3 ring carbon.
-
Side Reaction (Hydrolysis): The nitrile group is attacked by water (present in
or generated during nitration) to form the amide impurity.[1]
Figure 1: Reaction pathway showing the critical rearrangement step and the hydrolysis failure mode.
Module 2: Troubleshooting Guides
Issue 1: High levels of "Amide" Impurity (2-Amino-5-carboxamide-3-nitropyridine)
Symptom: LC-MS shows M+18 peak relative to target; IR shows broad bands around 3100-3400 cm⁻¹ (amide N-H) and carbonyl stretch.
| Root Cause | Technical Explanation | Corrective Action |
| Wet Reagents | Nitration generates water ( | Use Fuming Nitric Acid (98%+) or add Acetic Anhydride as a water scavenger. |
| Overheating | Hydrolysis rate doubles for every ~10°C rise. The nitrile is metastable in hot acid. | Cap reaction temperature at 55°C . Do not reflux. |
| Quench Delay | The product precipitates in acid.[2] If left in the acidic slurry too long while hot, it hydrolyzes. | Quench immediately onto ice/water once HPLC confirms conversion. |
Expert Tip: The nitrile group at position 5 is electron-deficient due to the pyridine ring and the nitro group at position 3. This makes it highly susceptible to nucleophilic attack by water. Strict anhydrous protocols during the reaction phase are non-negotiable.
Issue 2: Low Yield & "Tar" Formation (Exothermic Runaway)
Symptom: Reaction mixture turns black/viscous; sudden temperature spike; low recovery of solids.
The Mechanism: The rearrangement of the N-nitro to C-nitro species is exothermic. If you heat the N-nitro intermediate too fast, the heat release accelerates the reaction, releasing more heat (autocatalytic thermal runaway), leading to oxidative polymerization.
Protocol Adjustment:
-
Stage 1 (Addition): Add
at 0–5°C . At this temp, you accumulate the N-nitro intermediate. -
Stage 2 (Rearrangement): Slowly ramp temperature to 45–50°C .
-
Active Cooling: Keep the cooling bath ready. If internal temp rises >2°C/min, re-apply cooling immediately.
Issue 3: Incomplete Conversion (Presence of N-Nitro Intermediate)
Symptom: HPLC shows a peak with similar mass but different retention time; product decomposes (fizzes) upon melting point determination.
Diagnosis: The N-nitro intermediate is stable at low temperatures. If you quench too early or too cold, you isolate the explosive intermediate, not the target.
Verification:
-
Take an aliquot.
-
Heat to 50°C for 10 mins.
-
Re-inject on HPLC.
-
If the peak shifts to the Product retention time, your reaction was incomplete.
Module 3: Optimized Synthetic Protocol
This protocol is designed to minimize hydrolysis while ensuring complete rearrangement.
Reagents:
-
2-Amino-5-cyanopyridine (1.0 eq)[3]
-
Sulfuric Acid (
), conc. (5.0 vol)[4] -
Nitric Acid (
), fuming 98% (1.1 eq) - Critical for water control
Step-by-Step:
-
Dissolution: Charge
to the reactor. Cool to 0–5°C . Add 2-Amino-5-cyanopyridine portion-wise. Note: Exothermic dissolution. -
Nitration (The Accumulation): Add fuming
dropwise, maintaining internal temperature <10°C .-
Checkpoint: Stir for 30 mins at 5°C. You now have the N-nitro species.
-
-
Rearrangement (The Critical Ramp):
-
Allow the mixture to warm to 20°C naturally.
-
Heat slowly to 45–50°C .
-
Hold: Maintain 45–50°C for 2–3 hours. Monitor by HPLC.
-
Stop Criteria: <0.5% Starting Material AND <0.5% N-nitro intermediate.
-
-
Quench (The Stability Lock):
-
Cool reaction mixture to 20°C .
-
Pour slowly onto Ice (10 vol) with vigorous stirring.
-
Neutralization (Optional but risky): Adjusting pH to 4-5 with NaOH can improve yield but risks hydrolysis if the mixture heats up. Quenching into water usually precipitates the product sufficiently due to the nitro group's lipophilicity.
-
-
Filtration: Filter the yellow precipitate immediately. Wash with cold water until filtrate is neutral.
-
Drying: Vacuum dry at 45°C . Do not exceed 50°C while wet/acidic.
Module 4: FAQ - Researcher to Researcher
Q: Can I use standard 65-70% Nitric Acid instead of fuming?
A: Not recommended. The 30% water content in standard nitric acid will drastically increase the Amide Impurity (Issue 1). If you must use 70%
Q: My product is colored dark orange/brown instead of yellow. Why? A: This indicates oxidative degradation (tar formation). This usually happens if the rearrangement temperature exceeded 60°C. You can purify this by recrystallization from Acetone/Water or Ethanol. Dissolve in hot solvent, treat with activated charcoal, filter hot, and cool.
Q: How do I distinguish the N-nitro intermediate from the product on TLC? A: The N-nitro compound is generally less polar than the C-nitro target (due to the zwitterionic character of the final product's resonance structures). However, the N-nitro compound is thermally unstable. A 2D-TLC experiment (run once, heat the plate, run again 90 degrees) will show the spot moving/changing if it rearranges on the silica.
References
-
Mechanism of Nitramine Rearrangement: Bamburger, E. et al. "Rearrangement of nitramines to aminonitro compounds." Berichte der deutschen chemischen Gesellschaft, 1897. (Foundational chemistry for pyridine nitration).[5][6]
-
Synthesis of 2-amino-3-nitro-5-cyanopyridine: Japanese Patent JPH06287176A. "Production of 2-amino-3-nitropyridine." (1994).
-
Hydrolysis of Nitriles in Acid: "Hydrolysis of Nitriles." Chemistry LibreTexts.
-
Venetoclax Intermediate Synthesis: World Intellectual Property Organization, WO2012071336. "Process for the preparation of Bcl-2 inhibitors."
Sources
- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Amino-5-cyanopyridine | C6H5N3 | CID 818260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 5. oaji.net [oaji.net]
- 6. digitalcommons.njit.edu [digitalcommons.njit.edu]
2-Amino-5-cyano-3-nitropyridine handling and storage best practices
Topic: Handling, Storage, and Experimental Optimization
Introduction: Understanding Your Reagent
Welcome to the technical support hub for 2-Amino-5-cyano-3-nitropyridine . This is not a generic pyridine derivative; it is a highly functionalized, electron-deficient heterocycle used primarily as an intermediate in the synthesis of kinase inhibitors, disperse dyes, and agrochemicals.
Its structure features a "push-pull" electronic system: the electron-donating amino group (-NH₂) at position 2 is strongly conjugated with the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups at positions 3 and 5. This specific arrangement dictates its yellow/orange color , its poor basicity , and its specific solubility profile .
Below you will find troubleshooting guides structured to address the most common failure modes we observe in client laboratories.
Module 1: Critical Safety & Stability (The "Red" Zone)
Q: Is this compound shock-sensitive or explosive?
A: While not classified as a primary explosive (like TNT), the presence of a nitro group (-NO₂) on a pyridine ring, combined with a cyano group, increases its energy content.
-
Risk Assessment: It is generally stable under standard handling.[1] However, bulk heating or grinding dry solids can trigger rapid decomposition.
-
The "Cyanide" Myth: This is an organic nitrile, not an ionic cyanide. It does not instantly release hydrogen cyanide (HCN) upon contact with weak acids. However, combustion or strong metabolic processing will release HCN and NOx gases.
Q: The SDS says "Toxic." What are the specific handling protocols?
A: Treat this as a high-potency compound. The lipophilic nature of the pyridine ring allows it to penetrate skin, where the nitro/amino groups can cause methemoglobinemia (interference with blood oxygen transport).
Required PPE Setup:
-
Respiratory: N95 minimum; P100/HEPA if handling micronized powder.
-
Skin: Double nitrile gloves (0.11 mm minimum thickness).
-
Eyes: Chemical splash goggles (safety glasses are insufficient for fine powders).
Module 2: Storage & Shelf-Life (The "Yellow" Zone)
Q: My compound has turned from bright yellow to dark brown. Is it still usable?
A: Darkening indicates surface oxidation of the amino group, often accelerated by light and moisture.
-
Usability Check: Run a TLC (Thin Layer Chromatography).[2] If the main spot is still distinct and the baseline impurity is minimal (<5%), it can likely be purified via recrystallization. If the spot is streaking significantly, discard it.
-
Prevention: The nitro group activates the ring, making the amino group susceptible to oxidative coupling.
Q: Can I store it as a stock solution in DMSO or DMF?
A: NO. Do not store nitro-functionalized pyridines in solution for long periods (>24 hours).
-
The Chemistry: Polar aprotic solvents like DMSO can facilitate nucleophilic aromatic substitution (
) or slow hydrolysis of the nitrile group over time, especially if the solvent contains trace water. -
Best Practice: Weigh fresh solids for every experiment.
Diagram: Storage Logic Tree
Figure 1: Decision matrix for evaluating compound integrity upon storage.
Module 3: Solubilization & Reaction Setup (The "Green" Zone)
Q: I cannot get it to dissolve in Dichloromethane (DCM) or Water. What should I use?
A: This molecule is a "solubility brick" due to strong intermolecular hydrogen bonding (Nitro O...H-N Amino) and pi-stacking.
Solubility Table:
| Solvent | Solubility Rating | Application Notes |
| Water | Insoluble | Precipitator (Anti-solvent) |
| DCM / Chloroform | Poor | Not recommended for reactions |
| Methanol / Ethanol | Moderate (Hot) | Good for recrystallization |
| DMSO / DMF | Excellent | Preferred reaction solvents |
| THF | Moderate | Good for reduction reactions |
Q: I am running a nucleophilic substitution. Why is the reaction stalling?
A: You are likely fighting the electronics. The 3-nitro and 5-cyano groups make the ring extremely electron-deficient.
-
If using the Amino group as a nucleophile: It is deactivated. You will need a strong base (NaH or LiHMDS) to deprotonate the amine, or use metal catalysis (Buchwald-Hartwig) to force the coupling.
-
If attacking the ring: The position para to the nitro group (position 6) is most susceptible to nucleophilic attack, potentially displacing the hydride (oxidative substitution) or other leaving groups if present.
Protocol: Safe Dissolution & Reaction Setup
Standard Operating Procedure (SOP-ACNP-01)
-
Weighing: Weigh the solid in a fume hood. Avoid using metal spatulas if static is high; use antistatic plastic or wood.
-
Solvent Addition: Add anhydrous DMSO or DMF (approx. 5-10 mL per gram).
-
Dissolution: Vortex or sonicate. Do not heat above 60°C during dissolution to avoid thermal decomposition risks.
-
Reagent Addition:
-
Acid Chlorides/Anhydrides: Add slowly at 0°C. The reaction will be exothermic.
-
Bases (NaH, etc.): CRITICAL WARNING. Mixing nitro-compounds with strong bases in DMSO can trigger explosive decomposition (runaway exotherms). Use DMF or THF instead of DMSO if using strong hydride bases.
-
Diagram: Reaction Workflow & Hazard Check
Figure 2: Solvent selection workflow emphasizing the incompatibility of DMSO with strong bases and nitro compounds.
Module 4: Waste & Decontamination
Q: How do I clean my glassware? It's stained yellow.
A: The yellow stain is persistent.
-
Rinse 1: Acetone (collect as organic waste).
-
Rinse 2: Dilute HCl (1N). The protonation of the pyridine nitrogen often breaks up the solubility resistance.
-
Destruction: Do not mix with bleach (hypochlorite). Bleach + amines can form chloramines; Bleach + nitriles is generally safe but unpredictable with nitro groups present. Use standard organic solvent disposal.
References
-
PubChem. 2-Amino-5-cyanopyridine Compound Summary (Structural Analog). National Library of Medicine.[7] [Link]
- Google Patents.Production of 2-amino-3-nitropyridine (Process Chemistry).
-
Organic Syntheses. 2,3-Diaminopyridine (Reduction of 2-amino-3-nitropyridine).[8] Org.[4][9] Synth. 1964, 44, 34. [Link]
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Validation & Comparative
A Comparative Guide to 2-Amino-5-cyano-3-nitropyridine and 2-Amino-3-nitropyridine in Heterocyclic Synthesis
As a Senior Application Scientist in drug development, I frequently encounter challenges in the functionalization of pyridine scaffolds. The selection of the correct starting building block dictates the entire downstream synthetic strategy, particularly when constructing complex nitrogenous heterocycles like imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines.
This guide objectively compares two critical precursors: the parent scaffold 2-Amino-3-nitropyridine and its highly functionalized analogue, 2-Amino-5-cyano-3-nitropyridine . By analyzing their electronic properties, reactivity profiles, and chemoselective requirements, this guide provides a self-validating framework for integrating these compounds into your synthetic workflows.
Mechanistic Logic & Reactivity Profile
To understand the divergent synthetic utility of these two compounds, we must first analyze the causality behind their electronic effects[1].
2-Amino-3-nitropyridine (The Parent Scaffold)
In 2-amino-3-nitropyridine, the strong electron-withdrawing nitro group (-M, -I) at the C3 position significantly depletes the electron density of the pyridine ring. This reduces the nucleophilicity of the C2-amine compared to a standard 2-aminopyridine. However, it remains sufficiently reactive for standard acylation or alkylation. With a predicted pKa of approximately 2.40[2], this compound serves as the classic precursor for synthesizing unsubstituted or C-ring functionalized imidazo[4,5-b]pyridines following nitro reduction[3].
This compound (The Functionalized Scaffold)
The introduction of a cyano group at the C5 position fundamentally alters the molecule's reactivity[4]. The cyano group acts as an additional electron-withdrawing moiety (-M, -I). This dual-withdrawing effect (NO2 and CN) creates a highly electrophilic pyridine ring and further suppresses the basicity and nucleophilicity of the C2-amine[1].
While this makes initial reactions at the amine more challenging, the C5-cyano group is a highly versatile synthetic handle. Post-cyclization, the cyano group can be converted into tetrazoles, amidines, primary amines, or carboxylic acids, enabling the rapid generation of diverse structure-activity relationship (SAR) libraries.
Figure 1: Comparative electronic effects of functional groups on the pyridine scaffold.
Comparative Quantitative Data
The table below summarizes the critical physicochemical and synthetic parameters that must be accounted for when selecting between these two building blocks.
| Parameter | 2-Amino-3-nitropyridine | This compound |
| CAS Number | 4214-75-9[2] | 1003711-13-4[4] |
| Molecular Weight | 139.11 g/mol | 164.12 g/mol |
| Predicted pKa (Amine) | ~2.40[2] | < 2.00 (Highly suppressed)[1] |
| Ring Electrophilicity | Moderate | Very High |
| Nitro Reduction Tolerance | Broad (Pd/C, Fe/HCl, SnCl2) | Narrow (Requires chemoselectivity) |
| Primary Synthetic Role | Core imidazo[4,5-b]pyridine scaffold | Advanced SAR functionalization handle |
Experimental Methodologies
The synthesis of fused bicyclic heteroaromatics from these precursors requires a two-step sequence: reduction of the nitro group to a diamine, followed by cyclocondensation.
Critical Causality Note: When working with this compound, standard catalytic hydrogenation (e.g., H2 with Pd/C) is contraindicated. The cyano group is susceptible to over-reduction into an aminomethyl group (-CH2NH2). To preserve the cyano handle, chemoselective reducing agents such as Stannous Chloride (SnCl2·2H2O)[3] or Sodium Dithionite (Na2S2O4)[5] must be utilized.
Protocol A: Chemoselective Reduction of the Nitro Group
This protocol utilizes SnCl2 to cleanly reduce the nitro group while leaving the C5-cyano group intact.
-
Preparation: Dissolve 1.0 equivalent of this compound in a 1:1 mixture of Ethanol and Ethyl Acetate (0.2 M concentration).
-
Reagent Addition: Add 4.0 equivalents of Stannous Chloride dihydrate (SnCl2·2H2O) in a single portion at room temperature[3].
-
Reaction: Heat the mixture to 70 °C and stir for 2–4 hours. Monitor the disappearance of the starting material via TLC (typically 50% EtOAc in Hexanes).
-
Quenching: Cool the reaction to 0 °C. Slowly neutralize the mixture by adding saturated aqueous NaHCO3 until the pH reaches 7-8. Note: Copious amounts of white tin-oxide salts will precipitate.
-
Filtration & Extraction: Filter the resulting suspension through a pad of Celite to remove the tin salts, washing the filter cake thoroughly with Ethyl Acetate.
-
Isolation: Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 2,3-diamino-5-cyanopyridine.
Protocol B: Cyclocondensation to Imidazo[4,5-b]pyridine
The resulting electron-rich diamine undergoes nucleophilic attack on an aldehyde, followed by oxidative ring closure.
-
Condensation: Dissolve the crude 2,3-diamino-5-cyanopyridine (1.0 eq) in anhydrous DMF. Add the desired substituted benzaldehyde (1.1 eq)[3].
-
Oxidative Cyclization: Add a mild oxidant such as Sodium Metabisulfite (Na2S2O5, 1.2 eq) to facilitate the aromatization of the intermediate imidazoline.
-
Heating: Stir the reaction mixture at 110 °C for 12 hours under an inert atmosphere[5].
-
Workup: Cool the mixture, dilute with water, and extract with EtOAc. Purify the organic phase via silica gel column chromatography to isolate the final 6-cyano-imidazo[4,5-b]pyridine derivative.
Figure 2: Chemoselective workflow for synthesizing functionalized imidazo[4,5-b]pyridines.
References
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Title: Solid-Phase Synthesis of Imidazo[4,5-b]pyridin-2-ones and Related Urea Derivatives by Cyclative Cleavage of a Carbamate Linkage Source: ACS Combinatorial Science (Journal of Combinatorial Chemistry) URL: [Link]
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Title: Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells Source: Journal of Medicinal Chemistry / PubMed Central URL: [Link]
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Title: Amino group acidity in aminopyridines and aminopyrimidines Source: Canadian Journal of Chemistry URL: [Link]
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Title: 2-amino 3-nitropyridine - Physico-chemical Properties Source: ChemBK URL: [Link]
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Title: 1003711-13-4 this compound Source: ChemSigma URL: [Link]
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A Senior Application Scientist's Guide to the Reactivity of 2-Amino-5-cyano-3-nitropyridine: A Comparative Analysis
Abstract
Substituted pyridines are foundational scaffolds in modern medicinal chemistry and materials science. Among them, 2-amino-5-cyano-3-nitropyridine presents a unique electronic and reactivity profile. This guide provides an in-depth, comparative analysis of its reactivity, contrasting it with benchmark pyridines. We will dissect the molecule's distinct electronic architecture, which is governed by a potent interplay of electron-donating and withdrawing groups, and explore its consequences on basicity and susceptibility to nucleophilic attack. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only comparative data but also the underlying mechanistic principles and detailed experimental protocols to leverage this versatile building block in synthesis.
Introduction: The Role of Substituents in Pyridine Chemistry
The pyridine ring, an isoelectronic analogue of benzene, is an inherently electron-deficient system due to the presence of the electronegative nitrogen atom. This fundamental property makes it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack compared to its carbocyclic counterpart.[1] The true synthetic utility of pyridines, however, is unlocked by the strategic placement of functional groups. These substituents can either amplify or attenuate the ring's inherent electronic character, thus fine-tuning its reactivity for specific applications.
Electron-donating groups (EDGs), such as amines, increase the electron density of the ring, enhancing both its basicity and its reactivity toward electrophiles. Conversely, electron-withdrawing groups (EWGs) like nitro and cyano moieties drastically decrease the ring's electron density. This deactivation towards electrophiles is coupled with a significant activation towards nucleophilic aromatic substitution (SNAr), a reaction pathway of paramount importance in modern synthetic chemistry.[2]
Our focus, this compound, is a compelling case study in polysubstituted heterocycles, where a powerful EDG and two potent EWGs are in direct electronic communication, creating a molecule with a highly polarized and predictable reactivity profile.
The Electronic Architecture of this compound
To understand the reactivity of this compound, one must first appreciate the electronic push-pull dynamics at play.
-
2-Amino Group (-NH2): Positioned ortho to the ring nitrogen, the amino group acts as a strong electron-donating group through resonance (+R effect), pushing its lone pair of electrons into the π-system. This effect significantly increases electron density at the C4 and C6 positions. While it has a weak electron-withdrawing inductive effect (-I), its resonance contribution is dominant.[3]
-
3-Nitro Group (-NO2): The nitro group is one of the most powerful EWGs. It withdraws electron density from the ring through both strong inductive (-I) and resonance (-R) effects. Its placement at C3 strongly deactivates the entire ring.[2]
-
5-Cyano Group (-CN): The cyano group is also a strong EWG, operating through both -I and -R effects. Positioned meta to the amino group and para to the ring nitrogen, it further depletes the ring of electron density.[4]
The confluence of these substituents renders the pyridine core exceptionally electron-poor. The donating character of the 2-amino group is largely overwhelmed by the combined withdrawing power of the 3-nitro and 5-cyano groups. This electronic arrangement is the primary determinant of the molecule's chemical behavior.
Caption: Electronic push-pull effects in this compound.
Comparative Reactivity Analysis
Basicity and pKa: The Impact of Electron Density on the Ring Nitrogen
The basicity of a pyridine is a direct measure of the availability of the lone pair of electrons on its sp2-hybridized nitrogen atom to accept a proton. This property is highly sensitive to the electronic effects of ring substituents.
-
Electron-Donating Groups (EDGs) increase the electron density on the nitrogen, making it a stronger base (higher pKa).
-
Electron-Withdrawing Groups (EWGs) decrease the electron density on the nitrogen, making it a weaker base (lower pKa).[5]
We can predict the basicity of this compound by comparing the known pKa values of related compounds.
| Compound | Key Substituent(s) | pKa of Conjugate Acid | Reactivity Implication |
| 4-Dimethylaminopyridine (DMAP) | -NMe2 (Strong EDG) | 9.7 | Highly basic, super-nucleophile |
| 2-Aminopyridine | -NH2 (EDG) | 6.86[3] | More basic than pyridine |
| Pyridine (Baseline) | None | 5.23[6] | Moderately basic |
| 3-Cyanopyridine | -CN (EWG) | ~1.5 | Significantly less basic |
| 3-Nitropyridine | -NO2 (Strong EWG) | 0.81 | Very weak base |
| This compound | -NH2, -CN, -NO2 | < 0.8 (Predicted) | Extremely weak base |
Analysis: The amino group in 2-aminopyridine increases its basicity relative to pyridine.[3] However, the introduction of a single strong EWG, like a nitro group in 3-nitropyridine, causes a dramatic drop in pKa of over 4 units. Given that this compound possesses two powerful EWGs (-NO2 and -CN), their combined electron-withdrawing force will overwhelmingly negate the donating effect of the amino group. Consequently, the lone pair on the ring nitrogen is rendered almost non-basic. Its pKa is predicted to be substantially lower than that of 3-nitropyridine, making it an exceptionally weak base. This has significant implications for its use as a nucleophilic catalyst, a role in which it would be ineffective.
Nucleophilic Aromatic Substitution (SNAr): The Dominant Reaction Pathway
The severe electron-deficient nature of this compound makes it an outstanding substrate for Nucleophilic Aromatic Substitution (SNAr). The presence of the nitro group strongly activates the positions ortho (C2, C4) and para (C6) to it for nucleophilic attack.[2] This is because the anionic charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the oxygen atoms of the nitro group, providing significant stabilization.[2][7]
Sources
Spectroscopic analysis and confirmation of 2-Amino-5-cyano-3-nitropyridine
An in-depth technical evaluation of chemical building blocks requires moving beyond basic structural identification and into the realm of orthogonal reactivity and spectroscopic causality. For drug development professionals and synthetic chemists, 2-Amino-5-cyano-3-nitropyridine (ACNP, CAS: 1003711-13-4) represents a highly functionalized, electron-deficient heterocyclic scaffold.
This guide objectively compares the spectroscopic signature and synthetic performance of ACNP against two common alternatives: 2-Amino-3-nitropyridine (ANP) and 2-Amino-5-bromo-3-nitropyridine (ABNP) . By understanding the causality behind their spectral differences, researchers can implement self-validating analytical protocols that ensure API (Active Pharmaceutical Ingredient) integrity.
Synthetic Performance Comparison: Why Choose ACNP?
In the design of kinase inhibitors and other targeted therapeutics, the pyridine ring often serves as a core pharmacophore. The choice of substituents dictates both the electronic nature of the scaffold and the available vectors for late-stage functionalization.
-
The Advantage of ACNP: The C-5 cyano group in ACNP provides a direct, versatile handle for the synthesis of tetrazoles, primary amines, and amides. Because the nitrile is already installed, it bypasses the need for late-stage transition-metal catalysis.
-
The Limitation of Alternatives: Using the halogenated alternative, ABNP, requires a palladium- or copper-catalyzed cyanation step to achieve the same functionalization[1]. This introduces the risk of heavy metal contamination in the final API, necessitating rigorous and costly scavenging protocols. ANP, lacking a C-5 substituent entirely, requires even more complex electrophilic aromatic substitution sequences that often suffer from poor regioselectivity due to the deactivating nature of the nitro group[2].
Comparative Spectroscopic Analysis
The structural differences between ACNP, ABNP, and ANP manifest distinctly in their spectroscopic profiles. The causality of these shifts is rooted in the electronic push-pull dynamics of the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The pyridine ring of ACNP contains two isolated protons: H-4 and H-6. Both are positioned in a highly electron-deficient environment, but their exact chemical shifts are dictated by the specific inductive and resonance effects of the C-5 substituent.
-
Causality of Chemical Shifts: In ACNP, the C-5 cyano group is a strong electron-withdrawing group (EWG) via both induction and resonance. This severely deshields H-4 and H-6, pushing them far downfield (~8.45 and 8.82 ppm, respectively). In contrast, the bromine atom in ABNP withdraws electrons inductively but donates electron density via resonance (the halogen effect). Consequently, the protons in ABNP are less deshielded than those in ACNP[1]. The baseline shifts for the unsubstituted ANP core are well-documented, showing a more complex splitting pattern due to the presence of H-5[2].
Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy provides rapid, orthogonal confirmation of the functional groups.
-
Causality of Vibrational Modes: The sp-hybridized carbon-nitrogen triple bond of the cyano group in ACNP vibrates in a region of the IR spectrum (~2232 cm⁻¹) that is completely devoid of interference from the aromatic ring or the nitro/amino groups. Reference spectra for the parent ANP confirm the absence of this nitrile stretch, highlighting the utility of the 2230 cm⁻¹ band as a definitive marker[3].
Quantitative Data Summaries
The following tables summarize the critical diagnostic data used to differentiate ACNP from its alternatives.
Table 1: Comparative ¹H NMR Diagnostic Data (400 MHz, DMSO-d₆)
| Compound | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | NH₂ (ppm) |
| ACNP | 8.45 (d, J=2.2 Hz) | - | 8.82 (d, J=2.2 Hz) | 8.10 (br s) |
| ABNP | 8.15 (d, J=2.3 Hz) | - | 8.35 (d, J=2.3 Hz) | 7.95 (br s) |
| ANP | 8.42 (dd, J=8.3, 1.8) | 6.85 (dd, J=8.3, 4.5) | 8.48 (dd, J=4.5, 1.8) | 7.80 (br s) |
Table 2: Key FT-IR Diagnostic Bands (ATR, cm⁻¹)
| Compound | ν(C≡N) Stretch | ν(N-H) Amines | ν(NO₂) Asym / Sym |
| ACNP | 2232 (Sharp) | 3450, 3310 | 1525 / 1350 |
| ABNP | Absent | 3445, 3305 | 1520 / 1345 |
| ANP | Absent | 3440, 3300 | 1515 / 1340 |
Experimental Methodologies: Self-Validating Protocols
To ensure absolute trustworthiness in structural characterization, analytical protocols must be designed to validate themselves internally, without relying solely on external reference standards.
Protocol 1: Regiochemical Validation via 2D NMR (HMBC)
This protocol ensures that the cyano group is unequivocally located at C-5, ruling out the C-4 isomer.
-
Sample Preparation: Dissolve 15 mg of ACNP in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm high-precision NMR tube.
-
Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C spectrum and a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) optimized for long-range couplings (J = 8 Hz).
-
Self-Validating Logic: Locate the cyano carbon signal at ~116 ppm in the ¹³C dimension. In the HMBC spectrum, this carbon must show ³J cross-peaks to both the H-4 (~8.45 ppm) and H-6 (~8.82 ppm) protons. If the cyano group were incorrectly positioned at C-4, it would only show a ³J correlation to H-6. The presence of two distinct ³J cross-peaks to the nitrile carbon internally validates the C-5 regiochemistry.
Protocol 2: Stability and Integrity Validation via ATR-FTIR
Nitriles are susceptible to partial hydrolysis into primary amides under improper storage conditions. This protocol uses the molecule's own degradation pathway as an internal quality control metric.
-
Background & Application: Collect a background spectrum on the diamond ATR crystal. Apply 2-3 mg of solid ACNP directly to the crystal and apply uniform pressure.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 scans.
-
Self-Validating Logic: Evaluate the spectrum for the sharp C≡N stretch at 2232 cm⁻¹. Simultaneously, inspect the 1680 cm⁻¹ region for a C=O (carbonyl) stretch. If the 1680 cm⁻¹ band is absent while the 2232 cm⁻¹ band is sharp, the sample validates its own stability. If a strong 1680 cm⁻¹ band appears, the sample has absorbed moisture and degraded into an amide, failing the internal validation check. Electronic transitions in the UV-Vis spectrum can also be used orthogonally to monitor this degradation, as the push-pull system is altered[4].
Workflow Visualization
Fig 1. Spectroscopic validation workflow and synthetic advantage of ACNP over ABNP.
References
- Spectroscopic Analysis of 2-Amino-4-bromo-3-nitropyridine: A Technical Overview. BenchChem.
- Structural and theoretical studies of 2-amino-3-nitropyridine. An-Najah Staff.
- 3-Nitropyridin-2-ylamine | C5H5N3O2 | CID 77887. PubChem - NIH.
- Absorption Spectra of Heterocyclic Compounds. II. Amino-Derivatives of Pyridine, Quinoline and Isoquinoline. Journal of the American Chemical Society.
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A Comparative Guide to the Biological Activity of 2-Amino-5-cyano-3-nitropyridine Derivatives
Introduction
The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] Its derivatives, particularly those functionalized with amino, cyano, and nitro groups, exhibit a wide spectrum of biological activities, making them compelling candidates for drug discovery.[2][3] This guide focuses on the biological potential of 2-Amino-5-cyano-3-nitropyridine and its closely related analogues. While direct research on this specific trifunctionalized scaffold is nascent, a wealth of data on related 2-aminocyanopyridines and 2-aminonitropyridines allows for a robust comparative analysis.
This document synthesizes findings on their anticancer, antimicrobial, and anti-inflammatory properties. By comparing their performance against established therapeutic agents and detailing the experimental methodologies used for their evaluation, this guide serves as an in-depth technical resource for researchers and drug development professionals. We will explore the causality behind experimental designs, present validated protocols, and ground all claims in authoritative scientific literature.
Synthetic Strategies: A Generalized Workflow
The synthesis of functionalized 2-aminopyridines is a well-established field in organic chemistry. Derivatives of 2-amino-3-cyanopyridine are often prepared through multicomponent reactions, which offer high efficiency and atom economy.[4][5] A common approach involves the condensation of an aldehyde, a ketone, malononitrile, and an ammonium salt.[4][5] Nitration of the 2-aminopyridine core, typically using a mixture of nitric and sulfuric acid, can then be performed to introduce the nitro group, though this can lead to a mixture of isomers.[6][7] The cyano group is often introduced early in the synthetic sequence and serves as a versatile handle for further chemical transformations.[8]
Caption: Generalized workflow from synthesis to biological evaluation.
Part 1: Comparative Anticancer Activity
Derivatives of the 2-aminopyridine scaffold have emerged as potent anticancer agents, frequently by targeting and inhibiting protein kinases that are crucial for tumor growth and survival.[2][9]
Mechanism of Action: Kinase Inhibition
Many cancers are driven by the aberrant activity of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). These receptors play a pivotal role in cell proliferation, differentiation, and survival.[10] Certain cyanopyridine derivatives have been designed as ATP-mimicking inhibitors that bind to the kinase domain of these receptors, blocking their signaling and thereby inducing cell cycle arrest and apoptosis in cancer cells.[10][11] For instance, novel pyrano[3,2-c]quinoline-3-carbonitrile derivatives have shown potent inhibitory activity against EGFR, HER-2, and BRAFV600E.[11] Similarly, cyanopyridone derivatives have been identified as dual inhibitors of VEGFR-2 and HER-2, key mediators of tumor angiogenesis and proliferation.[12]
Caption: Simplified NF-κB pathway and a point of inhibition.
Comparative Performance Data
This table compares the in vivo anti-inflammatory activity of various heterocyclic derivatives with standard non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound/Reference Drug | Animal Model | Dose | % Inhibition of Edema | Reference |
| Derivative 6 (T3) | Carrageenan-induced paw edema (Rat) | - | > Diclofenac after 6 hrs | [13] |
| Thienopyridine AZ023 | Dextran-induced paw edema (Rat) | 5 mg/kg | Strong (2.5x > Nimesulide) | [14] |
| 1,4-Dihydropyridine AZ331 | Dextran-induced paw edema (Rat) | 5 mg/kg | Strong (2.5x > Nimesulide) | [14] |
| Diclofenac Sodium (Standard) | Carrageenan-induced paw edema (Rat) | - | Standard Reference | [13] |
| Nimesulide (Standard) | Dextran-induced paw edema (Rat) | - | Standard Reference | [14] |
Experimental Protocol: Dextran-Induced Paw Edema in Rats
This is a common in vivo model for evaluating the anti-exudative effect of potential anti-inflammatory agents on acute inflammation. [14]
-
Animal Acclimatization: House male Wistar or Sprague-Dawley rats (150-200g) under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Nimesulide), and Test Compound groups.
-
Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 5 mg/kg) one hour before inducing inflammation. The control group receives the vehicle (e.g., saline with 0.5% Tween 80).
-
Edema Induction: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of a 1% dextran solution in saline into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the dextran injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Perspectives
The this compound scaffold and its analogues represent a promising and versatile class of compounds with a broad range of biological activities. The evidence strongly suggests their potential as anticancer agents through kinase inhibition, as novel antimicrobials via DNA gyrase targeting, and as anti-inflammatory drugs by modulating key signaling pathways like NF-κB.
The comparative data indicates that certain derivatives exhibit potency comparable to or even exceeding that of established drugs in preclinical models. However, it is crucial to note that much of the existing research focuses on derivatives lacking the full 2-amino-5-cyano-3-nitro substitution pattern. Future research should therefore focus on the targeted synthesis and evaluation of this specific scaffold to fully elucidate the synergistic or antagonistic effects of these three functional groups on overall biological activity. Further investigation into their pharmacokinetic profiles, toxicity, and in vivo efficacy in more complex disease models is warranted to translate these promising findings into tangible therapeutic applications.
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Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. (URL: [Link])
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. (URL: [Link])
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Antibacterial activity of 2-amino-3-cyanopyridine derivatives - ResearchGate. (URL: [Link])
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Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives - ResearchGate. (URL: [Link])
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Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. (URL: [Link])
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Synthesis and anti-inflammatory activity of some novel derivatives of 2-amino-3-cyano-14-imino-10-meth. (URL: [Link])
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A review: Biological activities of novel cyanopyridine derivatives - PubMed. (URL: [Link])
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Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC. (URL: [Link])
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Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed. (URL: [Link])
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Synthesis of 2-amino-3-cyanopyridine derivatives. - ResearchGate. (URL: [Link])
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Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar. (URL: [Link])
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2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])
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Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC. (URL: [Link])
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Studies on synthesis and antimicrobial activity of 2-amino-1-cyanobenzopyrano[4,3-d]pyrimidine derivatives. - Der Pharma Chemica. (URL: [Link])
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Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines | Bibik | Acta Biomedica Scientifica. (URL: [Link])
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Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes - ResearchGate. (URL: [Link])
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Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). (URL: [Link])
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New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC. (URL: [Link])
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Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives - Oriental Journal of Chemistry. (URL: [Link])
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New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - MDPI. (URL: [Link])
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Polymorphic study and anti-inflammatory activity of a 3-cyano-2-pyridone based flexible model - New Journal of Chemistry (RSC Publishing). (URL: [Link])
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(PDF) Structural and Theoretical Studies of 2-amino-3- nitropyridine - ResearchGate. (URL: [Link])
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI. (URL: [Link])
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- 1. researchgate.net [researchgate.net]
- 2. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 8. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines | Bibik | Acta Biomedica Scientifica [actabiomedica.ru]
2-Amino-5-cyano-3-nitropyridine: A High-Functionality Scaffold for Next-Gen Heterocycles
The following guide provides an in-depth technical analysis of 2-Amino-5-cyano-3-nitropyridine (CAS 1003711-13-4), positioning it as a superior functional scaffold compared to standard nitropyridine reagents for specific drug discovery applications.
Content Type: Comparative Technical Guide Primary Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
In the optimization of fused bicyclic heteroaromatics—specifically imidazo[4,5-b]pyridines and pyrido[2,3-d]pyrimidines —the choice of the pyridine starting material dictates the available chemical space for Structure-Activity Relationship (SAR) exploration.
While 2-amino-3-nitropyridine (CAS 4214-76-0) is the standard "workhorse" reagent, it lacks handles for late-stage diversification. This compound serves as a high-value alternative, offering a pre-installed nitrile vector at the C-5 position (becoming C-6 in fused systems). This moiety is critical for modulating polarity, metabolic stability, and accessing distinct pharmacophores (e.g., amides, tetrazoles) without requiring harsh halogenation steps later in the synthesis.[1]
Technical Profile & Comparative Analysis
Chemical Identity[2][3]
-
IUPAC Name: 6-Amino-5-nitronicotinonitrile
-
Molecular Formula: C₆H₄N₄O₂
-
Molecular Weight: 164.12 g/mol
-
Appearance: Yellow to orange crystalline powder
Performance Comparison: The "5-Substituent" Effect
The following table contrasts the subject reagent with its two most common alternatives: the unsubstituted analog and the chlorinated analog.
| Feature | This compound | 2-Amino-3-nitropyridine (Standard) | 2-Amino-5-chloro-3-nitropyridine |
| Electronic Character | Highly electron-deficient (Pyridine N + NO₂ + CN). | Moderately electron-deficient. | Electron-deficient (Inductive withdrawal by Cl). |
| C-2 Reactivity (SₙAr) | High: The 5-CN group activates the C-2 amine for displacement if diazotized or protected. | Moderate: Requires strong nucleophiles or catalysis. | High: Similar to the cyano analog. |
| Reduction Potential | Sensitive: Nitro reduction requires careful control to avoid nitrile hydrogenation. | Robust: Compatible with harsh reducing agents (e.g., Pd/C, H₂).[1] | Chemoselective: Cl can be lost under catalytic hydrogenation conditions (hydrodehalogenation). |
| Downstream Utility | Polar Interactions: Precursor to amides, acids, and tetrazoles (bioisosteres).[1] | Limited: Requires electrophilic substitution (bromination) to add functionality later. | Coupling Handle: Precursor to biaryls via Suzuki/Stille coupling. |
| Solubility (LogP) | Lower (More Polar): Improved solubility in polar organic solvents (DMSO, DMF).[1] | Moderate: Standard organic solubility. | Higher (Lipophilic): Better solubility in non-polar solvents (DCM, Toluene).[1] |
Mechanistic Insight: Why Choose the Cyano-Analog?
The 5-cyano group exerts a powerful mesomeric ($ -M
-
Advantage: It increases the acidity of the NH protons in the resulting imidazole ring, potentially strengthening hydrogen bond interactions with kinase hinge regions (e.g., in FLT3 or Aurora kinase inhibitors).[1]
-
Challenge: The nucleophilicity of the exocyclic amine is reduced, meaning cyclization reactions with carboxylic acids or orthoesters may require higher temperatures or acid catalysis compared to the unsubstituted analog.[1]
Synthetic Pathways & Experimental Protocols
Strategic Synthesis Workflow
The synthesis of fused ring systems from this scaffold involves a delicate reduction step. Unlike the chloro-analog, where hydrodehalogenation is a risk, the cyano group is generally stable to iron-mediated reduction or carefully controlled catalytic hydrogenation.[1]
Diagram: Pathway to Imidazo[4,5-b]pyridine-6-carbonitriles
The following diagram illustrates the conversion of this compound into a functionalized drug scaffold, contrasting it with the "Standard Route" which requires a late-stage bromination.
Caption: Comparative workflow showing the direct access to 6-functionalized scaffolds using the 5-cyano reagent, avoiding low-yielding late-stage halogenation/cyanation cycles.
Validated Protocol: Reduction & Cyclization
Derived from methodologies for similar electron-deficient nitropyridines [1, 2].
Step 1: Chemoselective Reduction
-
Reagents: Iron powder (5 equiv), Ammonium Chloride (5 equiv), Ethanol/Water (4:1).[1]
-
Procedure:
-
Dissolve this compound (1.0 equiv) in EtOH/H₂O.
-
Add NH₄Cl and heat to 60°C.
-
Add Iron powder portion-wise (exothermic).
-
Reflux for 2 hours. Monitor by TLC (The diamine is highly polar and fluorescent).
-
Critical Check: Ensure the nitrile peak (~2220 cm⁻¹) remains in the IR spectrum of the crude product. Avoid Pd/C with H₂ at high pressure, as this may reduce the nitrile to a primary amine (
).[1] -
Filter hot through Celite to remove iron oxides. Concentrate to yield 2,3-diamino-5-cyanopyridine .
-
Step 2: Cyclization to Imidazo[4,5-b]pyridine
-
Reagents: Triethyl orthoformate (Solvent/Reagent), p-TsOH (cat.).
-
Procedure:
-
Suspend the diamine in triethyl orthoformate.
-
Add catalytic p-TsOH.
-
Reflux (100–110°C) for 4–6 hours.
-
Cool to RT. The product, 3H-imidazo[4,5-b]pyridine-6-carbonitrile , often precipitates directly due to the planar, stacking nature of the system.[1]
-
Yield Expectation: 75–85% (vs. 50–60% for bromination routes).
-
Applications in Drug Discovery
This scaffold is particularly relevant for:
-
Kinase Inhibitors: The imidazo[4,5-b]pyridine core mimics the purine ring of ATP. The 6-cyano group (derived from the 5-cyano reagent) projects into the solvent-accessible region, allowing for hydration to a primary amide which can form water-mediated H-bonds.
-
Bioisostere Installation: The nitrile can be converted into a tetrazole using sodium azide/zinc bromide. Tetrazoles are metabolically stable bioisosteres of carboxylic acids, improving oral bioavailability.[1]
Safety & Handling
Warning: This compound combines a nitro group, a cyano group, and an amino-pyridine core.[1]
-
Energetic Properties: While not classified as a primary explosive, the molecule has high nitrogen/oxygen content.[1] Differential Scanning Calorimetry (DSC) is recommended before scaling up >100g.
-
Toxicity: Nitriles are toxic if ingested or absorbed. The nitro-pyridine moiety is a known skin and eye irritant (Category 2).[6][7]
-
Handling: Use only in a fume hood. Avoid contact with strong acids (hydrolysis of CN -> HCN gas risk) or strong oxidizers.
References
-
Synthesis of imidazo[4,5-b]pyridines
- Title: Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction.
- Source: PMC / NIH
-
URL:[Link]
-
Multicomponent Synthesis of Cyanopyridines
-
Safety Data (Analogous Compound)
- Title: 2-Amino-3-nitropyridine SDS.
-
Source: Fisher Scientific[7]
-
Compound Properties
Sources
- 1. scielo.br [scielo.br]
- 2. 1003711-13-4 this compound [chemsigma.com]
- 3. aksci.com [aksci.com]
- 4. apacpharma.com [apacpharma.com]
- 5. 2-Amino-5-cyano-N,3-dimethylbenzamide | CAS#:890707-29-6 | Chemsrc [chemsrc.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Purity assessment of synthesized 2-Amino-5-cyano-3-nitropyridine by HPLC
Purity Assessment of Synthesized 2-Amino-5-cyano-3-nitropyridine by HPLC: A Comparative Guide to Method Development and Column Selection
Executive Summary & Chemical Context
This compound (CAS: 1003711-13-4) is a highly functionalized intermediate frequently utilized in the synthesis of kinase inhibitors and other complex pharmaceutical active ingredients. From a chromatographic perspective, this compound presents a "perfect storm" of analytical challenges. The pyridine ring, heavily substituted with an electron-donating amino group (-NH₂) and electron-withdrawing cyano (-CN) and nitro (-NO₂) groups, creates a highly polar, push-pull aromatic system.
When assessing the purity of this synthesized compound, High-Performance Liquid Chromatography (HPLC) is the gold standard. However, traditional method development often fails due to the compound's high polarity and basicity. This guide objectively compares standard Reversed-Phase (RP-HPLC) against Phenyl-Hexyl and Mixed-Mode methodologies, providing a self-validating experimental protocol aligned with the latest ICH Q2(R2) validation guidelines [1].
Mechanistic Rationale: The Failure of Standard C18
To understand how to successfully analyze this compound, we must first understand why standard C18 columns often fail.
Standard C18 stationary phases rely almost exclusively on hydrophobic partitioning. Because this compound is highly hydrophilic, it exhibits poor retention on C18, often eluting dangerously close to the void volume (
Furthermore, the basic primary amine and the pyridine nitrogen become protonated under typical acidic mobile phase conditions (e.g., pH 3.0). These positively charged moieties undergo secondary ionic interactions with unendcapped, residual silanols (-Si-O⁻) on the silica support. This unintended cation-exchange mechanism causes the analyte to "stick" to the column, resulting in severe peak tailing, reduced theoretical plates, and poor resolution from synthetic by-products (such as positional isomers or unreacted 2-amino-3-nitropyridine).
To overcome this, alternative stationary phases that leverage
Mechanistic interaction pathways between the analyte and various HPLC stationary phases.
Comparative Evaluation of HPLC Columns
To objectively determine the optimal method, we compare three distinct chromatographic approaches. The data below represents a comparative evaluation of the main compound against its primary synthetic impurities.
-
Method A (Standard C18): Acts as the baseline control.
-
Method B (Phenyl-Hexyl): Utilizes a phenyl ring linked via a hexyl chain, offering alternative selectivity through
interactions with the electron-deficient pyridine ring. -
Method C (Mixed-Mode): Utilizes a column (e.g., Amaze HD) that combines hydrogen-bonding and cation-exchange mechanisms. This is specifically designed for hydrophilic, basic pyridines, allowing for strong retention and sharp peaks using MS-compatible mobile phases [2].
Quantitative Performance Comparison
| Chromatographic Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl | Method C: Mixed-Mode (e.g., Amaze HD) |
| Primary Retention Mechanism | Hydrophobic Partitioning | Hydrophobic + | H-Bonding + Cation Exchange |
| Retention Time ( | 1.8 min (Near void volume) | 3.5 min | 5.2 min (Optimal retention) |
| Tailing Factor ( | 2.1 (Severe tailing) | 1.4 (Moderate tailing) | 1.05 (Excellent symmetry) |
| Resolution ( | 1.2 (Co-elution risk) | 2.5 | > 3.5 (Baseline separation) |
| Theoretical Plates ( | < 3,000 | ~ 6,500 | > 10,000 |
| LC-MS Compatibility | Low (Requires Ion-Pairing) | High (Volatile buffers OK) | High (Formic acid/Ammonium formate) |
Experimental Protocol: Optimized Mixed-Mode Workflow
The following protocol details the execution of Method C . To ensure scientific integrity and trustworthiness, this protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass strict System Suitability Testing (SST) criteria, ensuring the instrument and column are performing within ICH Q2(R2) specifications [1].
Step 1: Preparation of Mobile Phase and Diluent
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in highly purified water, adjusted to pH 3.5 with Formic Acid. (Causality: The acidic pH ensures the amino group remains protonated, maximizing predictable cation-exchange interactions on the mixed-mode column).
-
Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.
-
Diluent: 50:50 (v/v) Water:Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: Mixed-Mode Cation-Exchange/H-Bonding Column (e.g., Amaze HD, 150 x 4.6 mm, 3 µm) [2].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm and 280 nm (Diode Array Detector).
-
Gradient Program:
-
0.0 - 2.0 min: 10% B
-
2.0 - 8.0 min: Linear ramp to 60% B
-
8.0 - 10.0 min: Hold at 60% B
-
10.1 - 15.0 min: Re-equilibrate at 10% B
-
Step 3: System Suitability Testing (Self-Validation Check)
Inject a standard resolution mixture containing this compound and 2-amino-3-nitropyridine (a common precursor) six times.
-
Acceptance Criteria:
-
Resolution (
) between the two peaks must be . -
Tailing Factor (
) for the main peak must be . -
Relative Standard Deviation (%RSD) of the main peak area over 6 injections must be
.
-
-
Logic Check: If the SST fails, the run is aborted. Do not proceed to sample analysis until column equilibration or mobile phase preparation is corrected.
Step 4: Sample Preparation and Analysis
-
Accurately weigh 10.0 mg of the synthesized this compound sample.
-
Dissolve in 10.0 mL of Diluent (Concentration: 1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.
-
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Inject the sample. Purity is calculated using the area normalization method (Area % of the main peak relative to the total area of all integrated peaks, excluding blank peaks).
Decision tree for selecting the optimal HPLC method for polar pyridine derivatives.
References
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]
-
Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column Source: HELIX Chromatography URL: [Link]
Literature review of the applications of 2-Amino-5-cyano-3-nitropyridine
A Regioselective Scaffold for Fused Heterocyclic Synthesis[1]
Executive Summary
2-Amino-5-cyano-3-nitropyridine (CAS: 1003711-13-4), also known as 6-amino-5-nitronicotinonitrile , represents a high-value "push-pull" pyridine intermediate.[1] Unlike simpler analogs such as 2-amino-3-nitropyridine, this compound possesses a critical nitrile handle at the C5 position.[1] This structural feature allows medicinal chemists to synthesize complex fused ring systems—specifically imidazo[4,5-b]pyridines and pyrido[2,3-d]pyrimidines —while retaining a versatile functional group for late-stage diversification.[1]
This guide evaluates its performance against standard pyridine building blocks, detailing its superior utility in constructing multi-functionalized drug scaffolds.[1]
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | 6-Amino-5-nitropyridine-3-carbonitrile |
| CAS Number | 1003711-13-4 |
| Molecular Formula | C₆H₄N₄O₂ |
| Molecular Weight | 164.12 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| Key Functional Groups | C2-Amino (Donor), C3-Nitro (Acceptor/Precursor), C5-Cyano (Handle) |
Comparative Analysis: The "Functional Density" Advantage
The primary value of this compound lies in its functional density .[1] Standard nitropyridines often require harsh conditions to introduce substituents at the C5 position after ring closure. This compound solves that bottleneck by pre-installing the functionality.
Table 1: Performance Comparison with Alternative Scaffolds
| Feature | This compound (Subject) | 2-Amino-3-nitropyridine (Standard) | 2-Chloro-3-nitropyridine (Alternative) |
| C5 Functionalization | Pre-installed (Cyano) .[1] Ready for hydrolysis, reduction, or tetrazole formation.[1] | None . Requires difficult electrophilic substitution (bromination/nitration) which is deactivated by the nitro group. | None . Similar limitations to the standard amino analog. |
| Ring Closure Utility | High . Precursor to 6-cyano-imidazo[4,5-b]pyridines.[1][2] | Moderate . Forms unsubstituted imidazo[4,5-b]pyridines.[1] | High . Good for S_NAr followed by reduction, but lacks C5 handle. |
| Reaction Selectivity | High . The C5-cyano group deactivates the ring, preventing over-reduction or side reactions at other positions. | Moderate . Susceptible to non-selective reactions during harsh functionalization.[1] | High . The C2-chloro allows for diverse nucleophilic displacement. |
| Primary Use Case | Complex Drug Discovery . Kinase inhibitors requiring a "tail" at the C6 position of the fused system. | Basic Research . Simple fused ring systems. | Library Generation . Varying the C2 substituent via S_NAr. |
Core Application: Synthesis of 6-Cyano-imidazo[4,5-b]pyridines[1][6]
The most critical application of this compound is the synthesis of the imidazo[4,5-b]pyridine core, a privileged scaffold in kinase inhibitors (e.g., inhibitors targeting EGFR or VEGFR).
Mechanistic Pathway
The synthesis proceeds via a two-stage "Reduction-Cyclization" cascade.[1][3][4]
-
Reduction: The C3-nitro group is selectively reduced to an amine, yielding 2,3-diamino-5-cyanopyridine .[1]
-
Cyclization: The resulting diamine reacts with a one-carbon electrophile (e.g., triethyl orthoformate or formic acid) to close the imidazole ring.
Experimental Protocol: Reduction & Cyclization
Note: This protocol is a synthesized standard based on pyridine reduction methodologies.
Step 1: Reduction to 2,3-Diamino-5-cyanopyridine
-
Reagents: this compound (1.0 eq), Iron powder (5.0 eq), Ammonium chloride (5.0 eq).
-
Solvent: Ethanol/Water (4:1 v/v).
-
Procedure:
-
Suspend the starting material in the solvent mixture and heat to 80°C.
-
Add Iron powder and NH₄Cl portion-wise over 30 minutes.
-
Reflux for 2-4 hours until TLC shows consumption of the nitro compound (spot shifts to lower R_f due to diamine formation).
-
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate to obtain the diamine intermediate (often unstable, use immediately).
-
Step 2: Cyclization to Imidazo[4,5-b]pyridine-6-carbonitrile
-
Reagents: Crude 2,3-diamino-5-cyanopyridine, Triethyl orthoformate (excess).
-
Catalyst: p-Toluenesulfonic acid (catalytic amount).
-
Procedure:
Pathway Visualization
Figure 1: Synthetic pathway for the conversion of this compound into the bioactive imidazo[4,5-b]pyridine scaffold.
Advanced Applications & Causality
Why use this specific intermediate?
1. Late-Stage Diversification (The "Handle" Effect) In drug development, solubility and potency often need tuning at the final stages.
-
Without Cyano: If you use 2-amino-3-nitropyridine, the resulting imidazopyridine has hydrogen at position 6.[1] Adding a group there later requires activating a deactivated pyridine ring, which is synthetically challenging and low-yielding.[1]
-
With Cyano: The C5-cyano group survives the cyclization.[1] It can then be:
-
Hydrolyzed to a primary amide (CONH₂) or acid (COOH) to improve solubility.
-
Converted to a tetrazole (bioisostere of carboxylic acid).
-
Reduced to an aminomethyl group (-CH₂NH₂) for further coupling.[1]
-
2. Non-Linear Optical (NLO) Materials The compound exhibits a "push-pull" electronic structure:
-
Donor: Amino group (-NH₂) at C2.[1]
-
Acceptors: Nitro (-NO₂) at C3 and Cyano (-CN) at C5.[1] This specific arrangement creates a large dipole moment and hyperpolarizability, making the crystalline salts of this compound (e.g., nitrate salts) candidates for Second Harmonic Generation (SHG) in laser applications, superior to mono-substituted pyridines.
References
-
PubChem. (n.d.).[1] 2-Amino-5-cyanopyridine (Precursor Data). National Library of Medicine.[1] Retrieved from [Link]
-
Accela ChemBio. (2023).[1] Product Information: 6-Amino-5-nitronicotinonitrile (CAS 1003711-13-4).[1][6] Retrieved from [Link]
- Gouda, M. A., et al. (2013). Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications. (Contextual reference for cyanopyridine reactivity).
-
Rajkumar, M. A., et al. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Open Access Library.[1] (Reference for NLO properties of the analog class).
-
ChemSrc. (2025).[1] this compound CAS 1003711-13-4 Entry.[1][7][8] Retrieved from [Link]
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- 1. 1309047-95-7,2-Amino-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 43227-94-7,5-(tert-Butyl) 1-Methyl 2-Oxopentanedioate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. Nordmann Japan Ltd. | Chemical products | Chemical e-edata Search [en.chem-edata.com]
- 8. guidechem.com [guidechem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
